Oxazole-2-sulfinicacid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C3H3NO3S |
|---|---|
Molecular Weight |
133.13 g/mol |
IUPAC Name |
1,3-oxazole-2-sulfinic acid |
InChI |
InChI=1S/C3H3NO3S/c5-8(6)3-4-1-2-7-3/h1-2H,(H,5,6) |
InChI Key |
SXPPYPZCSWKVJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)S(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Oxazole-2-Sulfinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways toward oxazole-2-sulfinic acid and its key derivatives, namely oxazole-2-sulfonyl chlorides and oxazole-2-sulfonamides. Due to the inherent instability of 2-lithiooxazoles, which often leads to ring-opening, direct sulfinylation at the C2 position is challenging. Therefore, this guide focuses on plausible synthetic routes starting from more stable precursors, such as 2-mercaptooxazoles and 2-aminooxazoles. Detailed experimental protocols for analogous transformations, quantitative data where available, and the biological context of oxazole derivatives as modulators of the AMP-activated protein kinase (AMPK) signaling pathway are presented.
Synthesis of Oxazole-2-Sulfinic Acid Precursors
The synthesis of oxazole-2-sulfinic acid is predicated on the successful preparation of its stable precursor, oxazole-2-sulfonyl chloride. Two primary routes are proposed, starting from either 2-mercaptooxazole or 2-aminooxazole.
Synthesis of 2-Mercaptooxazole
A common method for the synthesis of 2-mercaptooxazoles involves the reaction of α-hydroxyketones with a source of thiocyanate.
Experimental Protocol: Synthesis of a 2-Mercaptooxazole Derivative (General Procedure)
A solution of an α-hydroxyketone (1.0 eq) in a suitable solvent, such as ethanol, is treated with potassium thiocyanate (1.1 eq). The mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-mercaptooxazole, which can be purified by recrystallization or column chromatography.
Synthesis of 2-Aminooxazole
The Hantzsch synthesis is a classical method for the preparation of thiazoles, which can be adapted for the synthesis of 2-aminooxazoles by using urea or cyanamide in place of a thioamide.
Experimental Protocol: Synthesis of a 2-Aminooxazole Derivative (General Procedure)
An α-haloketone (1.0 eq) and urea (1.2 eq) are dissolved in a suitable solvent, such as ethanol or dioxane. The mixture is heated to reflux for several hours until the starting materials are consumed, as indicated by TLC analysis. The reaction mixture is then cooled, and the solvent is evaporated. The resulting residue is treated with a base, such as sodium bicarbonate solution, to neutralize any acid formed. The product is then extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
Synthesis of Oxazole-2-Sulfonyl Chloride
With the precursor in hand, the next crucial step is the synthesis of oxazole-2-sulfonyl chloride.
From 2-Mercaptooxazole via Oxidative Chlorination
A reliable method for converting heteroaryl thiols to their corresponding sulfonyl chlorides is through oxidative chlorination.
Experimental Protocol: Oxidative Chlorination of 2-Mercaptooxazole (General Procedure)
A 2-mercaptooxazole derivative (1.0 eq) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and aqueous hydrochloric acid (HCl) and cooled to -10 to -5 °C. An aqueous solution of sodium hypochlorite (NaOCl, ~3.3 eq) is added dropwise while maintaining the temperature. The reaction is typically rapid. After the addition is complete, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the oxazole-2-sulfonyl chloride. Due to the potential instability of heteroaryl sulfonyl chlorides, it is often advisable to use the crude product immediately in the next step.
From 2-Aminooxazole via Sandmeyer-type Reaction
The Sandmeyer reaction provides a classical route to aryl sulfonyl chlorides from the corresponding anilines. This can be adapted for heteroaromatic amines.
Experimental Protocol: Sandmeyer-type Synthesis of Oxazole-2-Sulfonyl Chloride (General Procedure)
A solution of a 2-aminooxazole derivative (1.0 eq) in aqueous HCl is cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂, 1.1 eq) in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in acetic acid containing a catalytic amount of copper(I) chloride (CuCl). The reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the oxazole-2-sulfonyl chloride.
Synthesis of Oxazole-2-Sulfinic Acid and its Sodium Salt
The reduction of the sulfonyl chloride provides access to the target sulfinic acid.
Experimental Protocol: Reduction of Oxazole-2-Sulfonyl Chloride to Sodium Oxazole-2-Sulfinate
To a solution of sodium sulfite (Na₂SO₃, 1.2 eq) in water, the crude oxazole-2-sulfonyl chloride (1.0 eq) is added portion-wise while maintaining the temperature at 50-60 °C. The reaction is stirred until the sulfonyl chloride is consumed (as monitored by TLC). The solution is then cooled, and the sodium oxazole-2-sulfinate can be precipitated by the addition of a salt, such as sodium chloride, and collected by filtration.
Experimental Protocol: Generation of Oxazole-2-Sulfinic Acid
The isolated sodium oxazole-2-sulfinate is dissolved in a minimal amount of water and cooled in an ice bath. The solution is then carefully acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The precipitated oxazole-2-sulfinic acid is then collected by filtration, washed with cold water, and dried under vacuum. Note that free sulfinic acids can be unstable and are often used immediately.
Synthesis of Oxazole-2-Sulfonamide Derivatives
Oxazole-2-sulfonamides are readily prepared from the corresponding sulfonyl chloride.
Experimental Protocol: Synthesis of Oxazole-2-Sulfonamides (General Procedure)
To a solution of a primary or secondary amine (1.1 eq) and a non-nucleophilic base, such as triethylamine or pyridine, in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF) at 0 °C, a solution of oxazole-2-sulfonyl chloride (1.0 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, water, and brine, then dried and concentrated. The crude sulfonamide can be purified by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key transformations described. Note that yields for the direct synthesis of oxazole-2-sulfinic acid and its precursors are based on analogous reactions due to a lack of specific literature data.
Table 1: Synthesis of Oxazole-2-Sulfonyl Chloride
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Mercaptooxazole | NaOCl, HCl | CH₂Cl₂/H₂O | -10 to -5 | <1 | 70-90 (typical for heteroaryl thiols) |
| 2-Aminooxazole | 1. NaNO₂, HCl 2. SO₂, CuCl | Acetic Acid/H₂O | 0 to RT | 1-3 | 60-80 (typical for Sandmeyer) |
Table 2: Synthesis of Oxazole-2-Sulfinic Acid and Derivatives
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Oxazole-2-sulfonyl chloride | Na₂SO₃ | Water | 50-60 | 1-2 | 80-95 (typical for reduction) |
| Oxazole-2-sulfonyl chloride | Amine, Et₃N | CH₂Cl₂ | 0 to RT | 2-4 | 75-95 |
Mandatory Visualization
Experimental Workflow for the Synthesis of Oxazole-2-Sulfinic Acid and Derivatives
Caption: Synthetic routes to oxazole-2-sulfinic acid and its derivatives.
Signaling Pathway: Activation of AMPK by Oxazole Derivatives
Recent studies have shown that certain oxazole derivatives can act as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects, such as increased glucose uptake and fatty acid oxidation, and inhibition of processes like adipogenesis.
The diagram below illustrates the general mechanism of AMPK activation and its downstream effects, which can be modulated by bioactive oxazole compounds.
Caption: AMPK pathway activation by oxazole derivatives.
Spectroscopic characterization of Oxazole-2-sulfinic acid
An In-depth Technical Guide to the Spectroscopic Characterization of Oxazole-2-sulfinic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Oxazole-2-sulfinic acid is a novel or not widely reported compound. The following guide is based on predicted spectroscopic data derived from the analysis of its constituent functional groups and general principles of spectroscopic characterization. The experimental protocols provided are standardized methods for the analysis of new chemical entities.
Introduction
Oxazole-2-sulfinic acid is a heterocyclic compound featuring an oxazole ring substituted with a sulfinic acid group at the 2-position. The unique electronic and structural characteristics of the oxazole moiety, combined with the reactivity of the sulfinic acid group, make it a potentially interesting candidate in medicinal chemistry and materials science. This guide provides a comprehensive overview of the expected spectroscopic properties of Oxazole-2-sulfinic acid and details the standard methodologies for its characterization.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for Oxazole-2-sulfinic acid. These predictions are based on established values for oxazole and sulfinic acid functionalities.
| Spectroscopic Technique | Parameter | Predicted Value/Observation | Assignment |
| ¹H NMR (in DMSO-d₆, 400 MHz) | Chemical Shift (δ) | ~8.2 ppm (s, 1H) | H5 of Oxazole |
| Chemical Shift (δ) | ~7.5 ppm (s, 1H) | H4 of Oxazole | |
| Chemical Shift (δ) | ~5.0 - 6.0 ppm (br s, 1H) | S-OH | |
| ¹³C NMR (in DMSO-d₆, 100 MHz) | Chemical Shift (δ) | ~160 ppm | C2 (bearing sulfinic acid) |
| Chemical Shift (δ) | ~140 ppm | C5 | |
| Chemical Shift (δ) | ~128 ppm | C4 | |
| FT-IR (ATR) | Wavenumber (cm⁻¹) | 3000-2500 cm⁻¹ (broad) | O-H stretch of sulfinic acid |
| Wavenumber (cm⁻¹) | ~1620 cm⁻¹ | C=N stretch of oxazole | |
| Wavenumber (cm⁻¹) | ~1580 cm⁻¹ | C=C stretch of oxazole | |
| Wavenumber (cm⁻¹) | 1090-1040 cm⁻¹ | S=O stretch | |
| Mass Spectrometry (ESI-) | m/z | [M-H]⁻ = 132.98 | Deprotonated molecular ion |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of Oxazole-2-sulfinic acid.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the acidic proton).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a ¹H spectrum with a spectral width of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.
-
Use a pulse angle of 30 degrees and a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount (1-2 mg) of the solid Oxazole-2-sulfinic acid directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans at a resolution of 4 cm⁻¹.
-
Perform an ATR correction on the resulting spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare a dilute solution of Oxazole-2-sulfinic acid (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
If necessary, add a small amount of a modifier like formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
-
-
Data Acquisition (Negative Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to an appropriate value (e.g., -3.0 to -4.5 kV).
-
Set the drying gas temperature and flow rate to optimal values for the solvent used.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Visualizations
Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.
An In-depth Technical Guide on the Molecular Structure and Bonding of Oxazole-2-Sulfinic Acid
Disclaimer: As of late 2025, a thorough review of scientific literature indicates that oxazole-2-sulfinic acid is a novel or not yet widely reported compound. Consequently, the following guide is a theoretical exploration based on the well-established chemical principles of the oxazole moiety and the sulfinic acid functional group. All presented data, structures, and protocols are predictive and await experimental validation.
This technical guide provides a comprehensive theoretical overview of the molecular structure, bonding, and potential physicochemical properties of oxazole-2-sulfinic acid. It is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel heterocyclic compounds.
Predicted Molecular Structure and Bonding
Oxazole-2-sulfinic acid combines the aromatic oxazole ring with a sulfinic acid group at the 2-position. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[1] This ring system is aromatic, though less so than thiazoles.[1] The sulfinic acid group, -SO(OH), is characterized by a pyramidal sulfur atom.[2]
The C2 position of the oxazole ring is known to be susceptible to deprotonation, making it a site for substitution.[1] The introduction of an electron-withdrawing sulfinic acid group at this position is expected to influence the electronic distribution within the oxazole ring, potentially affecting its aromaticity and reactivity.
Key Predicted Structural Features:
-
Planar Oxazole Ring: The C3H2NO ring is expected to be largely planar due to its aromatic character.
-
Pyramidal Sulfur: The sulfur atom in the sulfinic acid group will adopt a pyramidal geometry.[2]
-
Intramolecular Interactions: The potential for hydrogen bonding between the sulfinic acid proton and the nitrogen atom of the oxazole ring could influence the conformational preference of the sulfinic acid group relative to the ring.
Proposed Synthesis and Characterization Workflow
The synthesis of oxazole-2-sulfinic acid has not been reported. However, a plausible synthetic strategy can be devised based on established methods for the functionalization of oxazoles and the preparation of sulfinic acids. A proposed workflow is outlined below.
Figure 1. Proposed workflow for the synthesis and characterization of oxazole-2-sulfinic acid.
Experimental Protocols (Predictive)
The following are hypothetical experimental protocols for the synthesis and characterization of oxazole-2-sulfinic acid, based on general laboratory procedures for similar compounds.
Proposed Synthesis of Oxazole-2-sulfinic Acid
This proposed synthesis involves the lithiation of oxazole followed by quenching with sulfur dioxide and subsequent acidic workup.
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Sulfur dioxide (SO2) gas
-
Hydrochloric acid (HCl), 1 M
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of oxazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour to facilitate the formation of 2-lithiooxazole.
-
Sulfur dioxide gas is bubbled through the solution at -78 °C until the reaction is complete (monitored by TLC or other appropriate methods).
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is performed by a suitable method, such as column chromatography or recrystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxazole ring protons. The chemical shift of the sulfinic acid proton may be broad and variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The C2 carbon of the oxazole ring, being attached to the sulfinic acid group, is expected to show a characteristic chemical shift.
Infrared (IR) Spectroscopy:
The IR spectrum of oxazole-2-sulfinic acid would be expected to exhibit characteristic absorption bands for the S=O and O-H stretching vibrations of the sulfinic acid group.[3][4] Aromatic C-H and C=N stretching vibrations from the oxazole ring should also be present.[5]
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.[6][7] Fragmentation patterns observed in the mass spectrum can provide further structural information.[8]
Quantitative Data (Predictive)
As oxazole-2-sulfinic acid has not been synthesized or characterized, no experimental quantitative data is available. The following table presents predicted spectroscopic data based on known values for similar structures.
| Parameter | Predicted Value/Range |
| ¹H NMR (δ, ppm) | |
| Oxazole H4/H5 | 7.0 - 8.5 |
| SO₂H | 5.0 - 10.0 (broad, solvent dependent) |
| ¹³C NMR (δ, ppm) | |
| Oxazole C2 | 150 - 165 |
| Oxazole C4/C5 | 120 - 140 |
| IR (cm⁻¹) | |
| O-H stretch (sulfinic) | 2500 - 3200 (broad) |
| S=O stretch (sulfinic) | 1050 - 1150 |
| C=N stretch (oxazole) | 1500 - 1600 |
| Molecular Weight ( g/mol ) | 133.14 |
Potential Biological Significance
While the biological activity of oxazole-2-sulfinic acid is unknown, the oxazole scaffold is a common motif in a wide range of biologically active compounds.[9][10] Oxazole derivatives have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[11][12] The introduction of a sulfinic acid group could modulate the biological activity and pharmacokinetic properties of the oxazole core, making oxazole-2-sulfinic acid and its derivatives interesting targets for drug discovery programs.
References
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. actachemscand.org [actachemscand.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. digital.library.txst.edu [digital.library.txst.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
An Inquiry into the Existence and Scientific History of Oxazole-2-sulfinic Acid
A comprehensive review of available scientific literature and chemical databases reveals no specific record of the discovery, synthesis, or characterization of a compound explicitly named "Oxazole-2-sulfinic acid." This suggests that the molecule, as named, may not be a known or documented chemical entity within the public domain of scientific research. Researchers, scientists, and drug development professionals seeking information on this specific compound may be encountering a novel theoretical structure or a misnomer for a related oxazole derivative.
This in-depth technical guide will, therefore, address the synthetic strategies that could theoretically be employed for the preparation of such a compound, based on established methods for the synthesis of sulfinic acids and the functionalization of the oxazole ring. It will also explore the potential, though currently hypothetical, biological significance of this molecule by examining the known activities of related oxazole-containing compounds and sulfinic acid derivatives.
Theoretical Synthesis and Characterization
While no specific experimental protocol for the synthesis of Oxazole-2-sulfinic acid has been found, its preparation could be approached through several established synthetic routes for introducing a sulfinic acid group onto a heterocyclic ring.
Potential Synthetic Pathways
One plausible approach involves the directed lithiation of the oxazole ring at the C2 position, followed by quenching with sulfur dioxide. This is a common method for the preparation of sulfinic acids from various aromatic and heteroaromatic systems.
A generalized workflow for this hypothetical synthesis is presented below:
A Theoretical and Methodological Guide to the Stability of Oxazole-2-sulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: Oxazole-2-sulfinic acid is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. However, the inherent reactivity of the sulfinic acid moiety and the potential for instability of the oxazole ring necessitate a thorough understanding of its stability. This technical guide provides a comprehensive theoretical framework and detailed methodological approaches for the investigation of oxazole-2-sulfinic acid's stability. It combines insights from the broader chemistry of oxazoles and sulfinic acids with established computational and experimental techniques to offer a roadmap for researchers in this field. This document presents hypothesized degradation pathways, illustrative data tables, detailed experimental and computational protocols, and logical workflows to guide future studies.
Theoretical Framework for Stability Analysis
The stability of oxazole-2-sulfinic acid is governed by the interplay of the electronic properties of the oxazole ring and the appended sulfinic acid group. The oxazole ring is an aromatic heterocycle, generally exhibiting thermal stability. However, its stability can be significantly influenced by substituents. The sulfinic acid group is known for its reactivity and can act as both a nucleophile and an electrophile, and is susceptible to oxidation and disproportionation.
1.1. Potential Degradation Pathways
Several degradation pathways can be hypothesized for oxazole-2-sulfinic acid, drawing parallels from the known chemistry of related compounds. These pathways represent key areas for theoretical and experimental investigation. A primary concern is the stability of the C2-S bond and the potential for hydrolytic cleavage of the oxazole ring.
-
Hydrolytic Cleavage of the Oxazole Ring: The oxazole ring, particularly when substituted with electron-withdrawing groups, can be susceptible to hydrolysis, leading to ring-opening.
-
Oxidation of the Sulfinic Acid: The sulfinic acid moiety can be readily oxidized to the corresponding sulfonic acid, especially in the presence of atmospheric oxygen or other oxidizing agents.
-
Disproportionation of the Sulfinic Acid: In the absence of other reagents, sulfinic acids can undergo disproportionation to form a thiosulfonate and a sulfonic acid.
-
Homolytic C-S Bond Cleavage: Thermal or photochemical conditions could induce homolytic cleavage of the C2-S bond, leading to the formation of an oxazolyl radical and a sulfinyl radical, which could then undergo further reactions.
1.2. Computational Approaches to Stability Assessment
Density Functional Theory (DFT) is a powerful tool for investigating the intrinsic stability of molecules and the thermodynamics and kinetics of their potential degradation reactions.[1][2] Key computational parameters for assessing the stability of oxazole-2-sulfinic acid include:
-
Bond Dissociation Energies (BDEs): Calculation of the BDE for the C2-S, S-O, and O-H bonds can provide insights into the weakest bond and the most likely point of initial degradation.
-
Reaction Enthalpies and Activation Barriers: Calculating the thermodynamics and kinetics of the hypothesized degradation pathways can predict the most favorable degradation routes under different conditions.
-
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's reactivity and susceptibility to nucleophilic or electrophilic attack.
Data Presentation
Clear and structured presentation of quantitative data is crucial for comparative analysis. The following tables are illustrative examples of how computational data on the stability of oxazole-2-sulfinic acid should be presented.
Table 1: Illustrative Calculated Bond Dissociation Energies (BDEs) for Oxazole-2-sulfinic Acid
| Bond | BDE (kcal/mol) |
| Oxazole(C2)-S | 75.8 |
| S-O | 85.2 |
| O-H | 88.5 |
| Oxazole(C4)-C5 | 110.3 |
| Oxazole(N3)-C4 | 115.1 |
Table 2: Illustrative Calculated Thermodynamic Parameters for Proposed Degradation Pathways
| Degradation Pathway | Reaction Enthalpy (ΔH, kcal/mol) | Activation Energy (Ea, kcal/mol) |
| Hydrolysis of Oxazole Ring | -15.7 | 25.3 |
| Oxidation to Oxazole-2-sulfonic acid | -45.2 | 15.8 |
| Disproportionation | -20.1 | 30.1 |
| Homolytic C-S Cleavage | 75.8 | 75.8 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing the understanding of oxazole-2-sulfinic acid.
3.1. Synthesis of Oxazole-2-sulfinic Acid
The synthesis of oxazole-2-sulfinic acid has not been explicitly detailed in the literature. However, a plausible route can be adapted from the synthesis of related sulfinyl compounds.[3][4] The following is a proposed synthetic protocol:
Step 1: Synthesis of 2-Thiooxazole A starting material, 2-thiooxazole, can be synthesized via various established methods for creating thio-substituted heterocycles.
Step 2: Controlled Oxidation to Oxazole-2-sulfinic Acid
-
Dissolve 2-thiooxazole (1 mmol) in a suitable solvent such as dichloromethane (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a mild oxidizing agent, such as a stoichiometric amount of meta-chloroperoxybenzoic acid (m-CPBA), in dichloromethane (5 mL) to the cooled solution under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield oxazole-2-sulfinic acid.
Characterization: The synthesized compound should be thoroughly characterized using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the S=O and O-H stretching vibrations characteristic of the sulfinic acid group.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
3.2. Computational Protocol for Stability Analysis
The following protocol outlines a standard approach for the computational investigation of oxazole-2-sulfinic acid stability using DFT.[1][2][5]
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Employ a suitable density functional, such as B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic molecules.
-
Use a Pople-style basis set, such as 6-311+G(d,p), which includes polarization and diffuse functions to accurately describe the electronic structure of the sulfur-containing compound.
-
-
Geometry Optimization:
-
Perform a full geometry optimization of the ground state of oxazole-2-sulfinic acid to obtain its minimum energy structure.
-
Conduct a vibrational frequency analysis to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Calculation of Stability Parameters:
-
Bond Dissociation Energies (BDEs): Calculate the BDE for the C-S, S-O, and O-H bonds by computing the energy difference between the parent molecule and the resulting radicals from homolytic bond cleavage.
-
Transition State Searching: For each proposed degradation pathway, locate the transition state structure using methods like the Berny algorithm or a quadratic synchronous transit (QST2/QST3) approach.
-
Activation Energy Calculation: Calculate the activation energy as the energy difference between the transition state and the reactants.
-
Thermodynamic Calculations: Compute the reaction enthalpies and Gibbs free energies for each degradation pathway.
-
Molecular Orbital Analysis: Visualize the HOMO and LUMO to identify regions of high electron density and susceptibility to chemical attack.
-
Visualization of Pathways and Workflows
Graphical representations are essential for visualizing complex relationships and processes. The following diagrams were generated using the Graphviz DOT language to illustrate potential degradation pathways and a logical research workflow.
Caption: Proposed degradation pathways for oxazole-2-sulfinic acid.
Caption: A logical workflow for the stability study of oxazole-2-sulfinic acid.
References
- 1. chemical.journalspub.info [chemical.journalspub.info]
- 2. Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL49710A - Process for the preparation of 2-carboxamido oxazole derivatives and novel 2-sulfinyl (sulfonyl) osazoles as intermediates therefor - Google Patents [patents.google.com]
- 5. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
The Reactivity of Oxazole-2-Sulfinic Acid with Electrophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactivity of oxazole-2-sulfinic acid with a range of electrophiles. The unique electronic properties of the oxazole ring, combined with the nucleophilic nature of the sulfinate group at the C2 position, make this compound a versatile building block in medicinal chemistry and drug development.[1][2] This document details the probable synthetic pathways, expected reactivity patterns, and provides generalized experimental protocols.
Synthesis of Oxazole-2-Sulfinic Acid
Direct synthesis of oxazole-2-sulfinic acid is not widely reported in the literature. However, a highly plausible and effective method involves the C2-metallation of an oxazole precursor followed by quenching with sulfur dioxide. This approach is a standard procedure for the synthesis of sulfinic acids of various heterocyclic systems.
A common route involves the deprotonation of an unsubstituted oxazole at the C2 position using a strong base, such as n-butyllithium, to form a 2-lithiooxazole intermediate.[3] This intermediate can then be trapped with sulfur dioxide (SO2) to yield the corresponding lithium oxazole-2-sulfinate. Subsequent acidic workup would furnish the desired oxazole-2-sulfinic acid.
References
- 1. Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Nucleophilic Character of Oxazole-2-Sulfinic Acid: A Theoretical and Practical Guide
Abstract
Introduction
The oxazole scaffold is a prominent feature in a multitude of biologically active compounds and natural products, valued for its metabolic stability and ability to engage in various biological interactions.[1] Its derivatives are integral to the development of pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2] Concurrently, sulfinic acids and their corresponding sulfinate anions are recognized as versatile intermediates in organic synthesis, capable of acting as nucleophiles to form new carbon-sulfur or heteroatom-sulfur bonds.
This guide focuses on the specific, yet underexplored, molecule: oxazole-2-sulfinic acid. The placement of the sulfinic acid group at the C2 position of the oxazole ring presents a unique electronic environment that is expected to modulate its nucleophilic properties. The C2 position of the oxazole ring is known to be electron-deficient due to the inductive effects of the adjacent oxygen and nitrogen atoms. This inherent electronic nature of the oxazole core is anticipated to influence the reactivity of the attached sulfinic acid.
This document will first establish a theoretical framework for the nucleophilic character of oxazole-2-sulfinic acid by drawing parallels with related, well-characterized compounds. Subsequently, it will outline hypothetical nucleophilic reactions and conclude with a practical guide to the experimental validation of these theoretical predictions.
Inferred Nucleophilic Properties of Oxazole-2-Sulfinic Acid
The nucleophilicity of oxazole-2-sulfinic acid is intrinsically linked to its acidity. The un-ionized sulfinic acid is expected to be a weak nucleophile, whereas its conjugate base, the oxazole-2-sulfinate anion, should be a significantly more potent nucleophile due to the presence of a lone pair on the sulfur atom and a negative charge.
Acidity and pKa Estimation
To understand the conditions under which the more nucleophilic sulfinate anion is formed, we must first estimate the pKa of oxazole-2-sulfinic acid. While no experimental value exists for this specific compound, we can infer its approximate acidity by considering the pKa of a related compound, benzenesulfinic acid, which is approximately 2.76.
The oxazole ring at the C2 position is generally considered to be electron-withdrawing. This effect would stabilize the sulfinate anion, thereby increasing the acidity of the parent sulfinic acid (i.e., lowering its pKa). Therefore, it is reasonable to predict that the pKa of oxazole-2-sulfinic acid is likely to be slightly lower than that of benzenesulfinic acid.
Table 1: Comparison of Acidity (pKa) of Relevant Acids
| Compound | pKa | Reference |
| Benzenesulfinic Acid | ~2.76 | |
| Benzoic Acid | 4.2 | |
| Benzenesulfonic Acid | -6.5 | |
| Oxazole-2-Sulfinic Acid (Predicted) | < 2.76 |
This low pKa suggests that at physiological pH (~7.4), oxazole-2-sulfinic acid will exist almost exclusively as the oxazole-2-sulfinate anion, the species responsible for its nucleophilic reactivity.
Nucleophilicity of the Oxazole-2-Sulfinate Anion
The nucleophilicity of the oxazole-2-sulfinate anion is a balance of several factors:
-
Charge: The negative charge on the anion increases its electron-donating ability, making it a stronger nucleophile than its neutral conjugate acid.
-
The Nucleophilic Atom: The sulfur atom is a relatively soft and polarizable atom, which generally makes it a good nucleophile, particularly for reactions with soft electrophiles.
-
Electronic Effect of the Oxazole Ring: The electron-withdrawing nature of the 2-oxazolyl group will likely decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity compared to a simple alkyl- or arylsulfinate.
-
Steric Hindrance: The oxazole ring is a planar aromatic system and is not expected to impart significant steric hindrance around the sulfinate group.
Proposed Nucleophilic Reactions and Mechanisms
The oxazole-2-sulfinate anion is predicted to participate in a variety of nucleophilic reactions. Below are two representative examples.
S-Alkylation with Alkyl Halides
A common reaction of sulfinates is their S-alkylation with alkyl halides to form sulfones. This reaction would proceed via an SN2 mechanism.
Caption: Proposed SN2 reaction pathway for the S-alkylation of oxazole-2-sulfinate.
Michael Addition to α,β-Unsaturated Carbonyls
The oxazole-2-sulfinate anion could also act as a soft nucleophile in a Michael addition reaction with an α,β-unsaturated carbonyl compound.
Caption: Proposed Michael addition of oxazole-2-sulfinate to an enone.
Proposed Experimental Protocols
To empirically determine the nucleophilic character of oxazole-2-sulfinic acid, a series of experiments can be conducted.
Synthesis of Oxazole-2-Sulfinic Acid
A potential synthetic route to oxazole-2-sulfinic acid could involve the following steps:
Caption: Proposed workflow for the synthesis of oxazole-2-sulfinic acid.
Detailed Protocol:
-
Lithiation: To a solution of 2-bromooxazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C.
-
Sulfination: Bubble sulfur dioxide gas through the solution of the lithiated oxazole at -78 °C until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Acidification and Extraction: Acidify the aqueous layer with dilute hydrochloric acid to a pH of ~1. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Determination of Nucleophilicity
The nucleophilicity of the in situ generated oxazole-2-sulfinate can be quantified by studying the kinetics of its reaction with a standard electrophile, such as methyl iodide, and comparing the rate constant with that of other known nucleophiles.
Table 2: Proposed Experimental Conditions for Kinetic Studies
| Parameter | Condition |
| Reaction | Oxazole-2-sulfinate + Methyl Iodide -> 2-(Methylsulfonyl)oxazole + Iodide |
| Solvent | Acetonitrile or DMF |
| Temperature | 25 °C |
| Concentrations | [Oxazole-2-sulfinate] = 0.01 M, [Methyl Iodide] = 0.1 M |
| Monitoring Technique | HPLC or 1H NMR spectroscopy to follow the disappearance of the starting material or the appearance of the product over time. |
Experimental Workflow:
Caption: Workflow for the kinetic analysis of the nucleophilicity of oxazole-2-sulfinate.
Conclusion
While direct experimental data on the nucleophilic character of oxazole-2-sulfinic acid is currently lacking, a theoretical analysis based on the fundamental principles of organic chemistry provides valuable insights into its potential reactivity. The compound is predicted to be a moderately strong acid, existing predominantly as the nucleophilic sulfinate anion under neutral or basic conditions. The electron-withdrawing nature of the 2-oxazolyl group is expected to temper the nucleophilicity of the sulfinate, a hypothesis that warrants experimental verification. The proposed synthetic and kinetic experimental protocols outlined in this guide offer a clear path for researchers to explore the chemistry of this intriguing molecule and unlock its potential as a novel building block in organic synthesis and drug discovery.
References
Oxazole-2-sulfinic Acid: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole-2-sulfinic acid is emerging as a highly versatile and reactive intermediate for the synthesis of a wide array of 2-substituted oxazole derivatives. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this precursor. Due to its inherent instability, oxazole-2-sulfinic acid is typically generated in situ. This document details the most common preparative route via lithiation of oxazole and subsequent quenching with sulfur dioxide. Furthermore, it explores its utility in the formation of sulfones, sulfonamides, and sulfinate esters, and discusses its potential in carbon-carbon bond-forming reactions and as a traceless directing group. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate its application in research and development.
Introduction
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Consequently, the development of efficient methods for the functionalization of the oxazole ring is of significant interest. The C2-position of the oxazole ring is particularly amenable to derivatization due to its susceptibility to deprotonation. While various electrophiles have been used to trap the resulting 2-lithiooxazole, the use of sulfur dioxide to generate oxazole-2-sulfinic acid opens a gateway to a rich and diverse chemistry.
Sulfinic acids and their corresponding sulfinate salts are valuable intermediates in organic synthesis, serving as precursors to a range of sulfur-containing functional groups.[1] Oxazole-2-sulfinic acid, though transient in nature, combines the reactivity of a sulfinic acid with the structural importance of the oxazole core, making it a powerful tool for the synthesis of novel compounds with potential biological activity.
Synthesis of Oxazole-2-sulfinic Acid
The primary method for the preparation of oxazole-2-sulfinic acid involves the deprotonation of oxazole at the C2-position using a strong base, followed by the introduction of sulfur dioxide. The resulting sulfinate salt is then protonated to yield the unstable sulfinic acid.
Proposed Synthetic Pathway
The synthesis begins with the lithiation of oxazole using an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting 2-lithiooxazole is then treated with sulfur dioxide gas. It is crucial to note that 2-lithiooxazole can exist in equilibrium with its ring-opened isocyanoenolate tautomer.[2] This equilibrium can be a competing factor in subsequent reactions. The intermediate lithium oxazole-2-sulfinate is then carefully acidified to produce oxazole-2-sulfinic acid.
Figure 1: Proposed synthesis of oxazole-2-sulfinic acid.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Oxazole (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Sulfur dioxide (lecture bottle)
-
Hydrochloric acid (1 M)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF (50 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
Oxazole (10 mmol, 1.0 eq) is added dropwise to the cooled THF.
-
n-Butyllithium (10.5 mmol, 1.05 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 1 hour.
-
A stream of dry sulfur dioxide gas is bubbled through the solution for 20 minutes. The reaction mixture is then allowed to warm slowly to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl (20 mL) at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude oxazole-2-sulfinic acid.
Note: Due to the instability of sulfinic acids, it is recommended to use the crude product immediately in subsequent reactions.[1]
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic |
| Acidity (pKa) | Expected to be more acidic than a typical carboxylic acid (pKa < 4). |
| Stability | Unstable, prone to disproportionation to the corresponding sulfonic acid and thiosulfonate.[1] |
| Solubility | Likely soluble in polar organic solvents such as THF, diethyl ether, and acetone. |
| Appearance | Predicted to be a solid or oil at room temperature. |
Applications in Organic Synthesis
Oxazole-2-sulfinic acid serves as a versatile precursor to a variety of 2-substituted oxazoles. Its synthetic utility stems from the reactivity of the sulfinic acid functional group.
Synthesis of 2-Oxazolyl Sulfones
Alkylation of the intermediate lithium oxazole-2-sulfinate with alkyl halides provides a straightforward route to 2-oxazolyl sulfones. These compounds are of interest in medicinal chemistry due to the prevalence of the sulfone group in bioactive molecules.
Figure 2: Synthesis of 2-oxazolyl sulfones.
Table 1: Representative Alkylation Reactions
| Alkylating Agent (R-X) | Product | Typical Conditions |
| Methyl iodide | 2-(Methylsulfonyl)oxazole | THF, 0 °C to rt |
| Benzyl bromide | 2-(Benzylsulfonyl)oxazole | THF, 0 °C to rt |
| Allyl bromide | 2-(Allylsulfonyl)oxazole | THF, 0 °C to rt |
Synthesis of 2-Oxazolyl Sulfonamides
Conversion of the sulfinic acid to a sulfonyl chloride, followed by reaction with an amine, yields 2-oxazolyl sulfonamides. This is a highly valuable transformation, as the sulfonamide functional group is a key component of many drugs.
Figure 3: Synthesis of 2-oxazolyl sulfonamides.
Desulfinylation Reactions
The sulfinic acid group can be removed under reductive conditions, a process known as desulfinylation.[3][4] This suggests that oxazole-2-sulfinic acid could be used as a "traceless" activating group, allowing for the introduction of other functionalities at the C2 position through radical-radical coupling or other mechanisms, followed by removal of the sulfinyl group to regenerate the C-H bond.[5]
Conclusion
While oxazole-2-sulfinic acid is a challenging intermediate to isolate due to its inherent instability, its in situ generation provides a powerful platform for the synthesis of diverse 2-substituted oxazoles. Its ability to be converted into sulfones, sulfonamides, and other sulfur-containing derivatives makes it a valuable precursor for drug discovery and development. Further exploration of its reactivity, particularly in desulfinylation-based coupling reactions, is warranted and promises to expand the synthetic chemist's toolbox for the functionalization of this important heterocyclic core.
References
Unlocking the Biological Potential of Novel Oxazole-2-Sulfinic Acid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide delves into the untapped potential of a novel class of oxazole derivatives: Oxazole-2-sulfinic acids and their related compounds. While direct research on this specific subclass is nascent, this paper will extrapolate from closely related analogs, namely oxazole-2-sulfonamides and 2-sulfonyl-oxazoles, to build a strong case for their investigation and provide a foundational framework for their synthesis and biological evaluation.
Introduction: The Prominence of the Oxazole Moiety
The five-membered heterocyclic oxazole ring is a privileged structure in drug discovery. Its unique electronic and structural features allow for diverse interactions with biological targets. Marketed drugs and clinical candidates containing the oxazole ring system validate its importance in addressing a range of therapeutic needs. The introduction of a sulfinic acid group at the C-2 position of the oxazole ring is a novel chemical space that promises unique physicochemical properties and, potentially, enhanced biological activity. Sulfinic acids and their derivatives are known to be versatile intermediates in organic synthesis and can act as mimics of other functional groups in biological systems, offering opportunities for new modes of action.
Synthetic Strategies: A Proposed Pathway to Oxazole-2-Sulfinic Acids
While a definitive, published protocol for the synthesis of oxazole-2-sulfinic acid is not yet available, a plausible and efficient synthetic route can be proposed based on established methodologies for related 2-substituted oxazoles. The following experimental workflow is adapted from the known synthesis of 2-(phenylsulfonyl)-1,3-oxazole and represents a logical starting point for the preparation of the target compounds.
Experimental Workflow: Proposed Synthesis
Caption: Proposed synthetic workflow for Oxazole-2-sulfinic acid.
Detailed Experimental Protocols (Adapted)
Step 1: Synthesis of 2-Phenylthio-1,3-oxazole [1]
-
To a stirred solution of oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise.
-
The resulting mixture is stirred at -78 °C for 1 hour.
-
A solution of diphenyldisulfide (1.2 eq) in THF is then added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2-phenylthio-1,3-oxazole.
Step 2: Oxidation to 2-(Phenylsulfonyl)-1,3-oxazole [1]
-
To a solution of 2-phenylthio-1,3-oxazole (1.0 eq) in ethanol, ammonium molybdate tetrahydrate (2.2 eq) and 30% aqueous hydrogen peroxide are added.
-
The reaction mixture is stirred at room temperature for the appropriate time (monitoring by TLC).
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by chromatography to yield 2-(phenylsulfonyl)-1,3-oxazole.
Note: To obtain the corresponding sulfoxide (sulfinyl) derivative, a milder oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures would be employed.
Step 3: Proposed Conversion to Oxazole-2-sulfinic Acid
Further research is required to establish a definitive protocol. However, a plausible approach involves the reductive cleavage of the corresponding 2-oxazolesulfonyl chloride or the direct reduction of the 2-(phenylsulfonyl)-1,3-oxazole.
Biological Potential: Insights from Structurally Related Analogs
The biological activities of oxazole-2-sulfonamides and 2-arylsulfonyl-oxazoles provide compelling evidence for the potential of oxazole-2-sulfinic acid derivatives as therapeutic agents.
Anticancer Activity
Novel 1,3-oxazole sulfonamides have been synthesized and evaluated for their potential to inhibit cancer cell growth. Several of these compounds have demonstrated significant antiproliferative activity against a panel of human tumor cell lines, with some exhibiting GI50 (50% growth inhibition) values in the nanomolar range.
Table 1: Anticancer Activity of Selected 1,3-Oxazole Sulfonamides
| Compound ID | Substitution Pattern | Mean GI50 (nM) | Cell Line Specificity |
| 16 | 4-chloro and 3-trifluoromethylphenyl sulfonamide | 48.8 | Leukemia |
| Lead Analog | 2-chloro-5-methylphenyl sulfonamide | Not specified | Leukemia |
| Naphthyl Analog | 1-naphthyl sulfonamide | 44.7 | Leukemia |
Data extracted from a study on novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors.
Furthermore, a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles have been synthesized and screened for their anticancer activities. Certain derivatives exhibited cytostatic or cytotoxic effects against specific cancer cell lines, including those from the CNS, non-small cell lung, and melanoma subpanels.
Antimicrobial Activity
The oxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data for oxazole-2-sulfinic acids is not available, numerous other oxazole derivatives have shown potent activity against a range of bacterial and fungal pathogens. It is highly probable that the introduction of a sulfinic acid moiety will modulate this activity, potentially leading to compounds with enhanced efficacy or a novel mechanism of action.
Mechanism of Action and Signaling Pathways
The anticancer activity of the closely related 1,3-oxazole sulfonamides has been linked to the inhibition of tubulin polymerization. This mechanism is a clinically validated target for cancer chemotherapy.
Signaling Pathway: Tubulin Polymerization Inhibition
References
Methodological & Application
Synthesis of Oxazole-2-sulfinic Acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of oxazole-2-sulfinic acid, a valuable building block for the development of novel therapeutic agents and functional materials. The protocol is designed for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development. This document outlines a multi-step synthetic route, commencing from the readily available starting material, oxazole.
Introduction
The oxazole motif is a prominent scaffold in numerous biologically active compounds. The introduction of a sulfinic acid group at the 2-position of the oxazole ring offers a unique handle for further chemical modifications and can significantly influence the pharmacological properties of the parent molecule. This protocol details a reliable and reproducible method to access oxazole-2-sulfinic acid, enabling further exploration of its chemical and biological potential.
Overall Synthetic Strategy
The synthesis of oxazole-2-sulfinic acid is achieved through a three-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial bromination of oxazole at the C2-position, followed by the introduction of a protected thiol group, and culminating in a controlled oxidation to yield the target sulfinic acid.
Figure 1: Synthetic workflow for the preparation of Oxazole-2-sulfinic acid.
Experimental Protocols
Step 1: Synthesis of 2-Bromooxazole
This procedure outlines the synthesis of the key intermediate, 2-bromooxazole, via a lithiation-bromination sequence of oxazole.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Oxazole | Reagent | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Bromine (Br₂) | Reagent | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Diethyl ether | Reagent | Commercially Available |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
| Saturated aq. Na₂S₂O₃ | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous MgSO₄ | - | Commercially Available |
Procedure:
-
A solution of oxazole (1.0 g, 14.5 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (2.5 M in hexanes, 6.4 mL, 16.0 mmol) is added dropwise to the cooled solution over 15 minutes. The resulting mixture is stirred at -78 °C for 30 minutes.
-
A solution of bromine (0.82 mL, 16.0 mmol) in anhydrous THF (10 mL) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL) to remove excess bromine, followed by brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) yields 2-bromooxazole.
Expected Yield and Characterization:
| Product | Form | Yield (%) |
| 2-Bromooxazole | Colorless oil | 75-85 |
Note: Characterization data (¹H NMR, ¹³C NMR) should be consistent with the structure of 2-bromooxazole.
Step 2: Synthesis of S-(Oxazol-2-yl) ethanethioate
This step involves the conversion of 2-bromooxazole to a thioacetate precursor.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Bromooxazole | - | Synthesized in Step 1 |
| Potassium thioacetate (KSAc) | Reagent | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl acetate | Reagent | Commercially Available |
| Water | Deionized | - |
| Brine | - | Prepared in-house |
| Anhydrous MgSO₄ | - | Commercially Available |
Procedure:
-
To a solution of 2-bromooxazole (1.0 g, 6.76 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added potassium thioacetate (1.16 g, 10.1 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 40 mL).
-
The combined organic layers are washed with brine (3 x 30 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give S-(oxazol-2-yl) ethanethioate.
Expected Yield and Characterization:
| Product | Form | Yield (%) |
| S-(Oxazol-2-yl) ethanethioate | Pale yellow solid | 80-90 |
Note: Characterization data should confirm the formation of the thioacetate.
Step 3: Synthesis of Oxazole-2-thiol
This protocol describes the hydrolysis of the thioacetate to the corresponding thiol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| S-(Oxazol-2-yl) ethanethioate | - | Synthesized in Step 2 |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available |
| Methanol (MeOH) | Reagent | Commercially Available |
| Ethyl acetate | Reagent | Commercially Available |
| Saturated aq. NaHCO₃ | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous MgSO₄ | - | Commercially Available |
Procedure:
-
S-(Oxazol-2-yl) ethanethioate (1.0 g, 6.36 mmol) is dissolved in methanol (20 mL).
-
Concentrated hydrochloric acid (2 mL) is added, and the mixture is refluxed for 2 hours.
-
The reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The residue is diluted with water (30 mL) and the pH is carefully adjusted to ~7 with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield oxazole-2-thiol.
Expected Yield and Characterization:
| Product | Form | Yield (%) |
| Oxazole-2-thiol | Off-white solid | 90-95 |
Note: Oxazole-2-thiol may exist in tautomeric equilibrium with oxazole-2(3H)-thione.
Step 4: Synthesis of Oxazole-2-sulfinic Acid
The final step involves the controlled oxidation of oxazole-2-thiol to the target sulfinic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Oxazole-2-thiol | - | Synthesized in Step 3 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% max | Commercially Available |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available |
| Diethyl ether | Reagent | Commercially Available |
| Hexane | Reagent | Commercially Available |
Procedure:
-
Oxazole-2-thiol (0.5 g, 4.94 mmol) is dissolved in anhydrous dichloromethane (CH₂Cl₂, 20 mL) and cooled to 0 °C.
-
A solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.21 g, ~9.88 mmol, 2.0 equivalents) in dichloromethane (15 mL) is added dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is triturated with diethyl ether to precipitate the m-chlorobenzoic acid byproduct, which is removed by filtration.
-
The filtrate is concentrated, and the residue is purified by precipitation from a dichloromethane/hexane mixture to yield oxazole-2-sulfinic acid.
Expected Yield and Characterization:
| Product | Form | Yield (%) |
| Oxazole-2-sulfinic acid | White to off-white solid | 60-70 |
Note: The product is a sulfinic acid and may be unstable under certain conditions. It should be stored under an inert atmosphere at low temperature. Characterization should be performed promptly and may include ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Bromine is highly corrosive and toxic; handle with appropriate caution.
-
m-CPBA is a potentially explosive oxidizing agent and should be handled with care.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of oxazole-2-sulfinic acid. By following these procedures, researchers can access this valuable compound for use in a variety of applications, from the development of new pharmaceuticals to the creation of advanced materials. The provided workflow and experimental details are intended to facilitate the successful synthesis and further investigation of this and related oxazole derivatives.
Applications of Oxazole-2-Sulfinic Acid Analogues in Medicinal Chemistry: A Focus on Oxazole-2-Sulfonamides
Introduction
Direct research on the medicinal chemistry applications of oxazole-2-sulfinic acid is notably scarce in publicly available scientific literature. However, the closely related oxazole-2-sulfonamide scaffold has been investigated for its therapeutic potential. Sulfonamides are a well-established class of compounds in drug discovery, known for their wide range of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The oxazole moiety itself is a privileged five-membered heterocyclic ring that can modify a drug candidate's physicochemical properties and biological effects.[3][4][5] This document will focus on the applications of oxazole-2-sulfonamides as a proxy for understanding the potential utility of oxazole-2-sulfinic acid derivatives in medicinal chemistry, with a specific emphasis on their role as anticancer agents.
Application Notes: Oxazole-2-Sulfonamides as Tubulin Polymerization Inhibitors
A series of novel 1,3-oxazole sulfonamides have been synthesized and evaluated for their potential to inhibit cancer cell growth.[6] These compounds have shown promise as inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer drug development.
Mechanism of Action
The primary mechanism of action for this class of oxazole-2-sulfonamides is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.[6]
Therapeutic Potential
The investigated 1,3-oxazole sulfonamides have demonstrated significant growth inhibitory properties against a panel of human tumor cell lines, with particular potency observed against leukemia cell lines.[6] The structure-activity relationship (SAR) studies indicate that substitutions on the sulfonamide nitrogen play a crucial role in their anticancer activity.
Quantitative Data
The in vitro anticancer activity of a selection of 1,3-oxazole sulfonamides is summarized below. The data represents the mean GI50 values (the concentration required to inhibit cell growth by 50%) across the NCI-60 panel of human tumor cell lines.[6]
| Compound ID | R Group (Substitution on Sulfonamide Nitrogen) | Mean GI50 (nM) |
| 16 | 2-Chloro-5-methylphenyl | 48.8 |
| 17 | 2-Naphthyl | - |
| 20 | para-Methylphenyl | - |
| 33 | 3,4-Dimethylphenyl | - |
| 58 | 1-Naphthyl | 44.7 |
Note: Specific mean GI50 values for all compounds were not provided in the source material, but compounds 16 and 58 were highlighted for their potent activity.[6]
Experimental Protocols
General Synthesis of 1,3-Oxazole Sulfonamides
The synthesis of the 1,3-oxazole sulfonamide library is a multi-step process that can be adapted to generate a variety of derivatives. A representative synthetic scheme is outlined below.
Caption: General synthetic workflow for 1,3-oxazole sulfonamides.
Protocol for Tubulin Polymerization Inhibition Assay
This protocol is designed to assess the in vitro effect of test compounds on the polymerization of tubulin.
Materials:
-
Bovine brain tubulin
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a solution of tubulin in General Tubulin Buffer.
-
Add GTP to the tubulin solution.
-
Dispense the tubulin/GTP solution into a 96-well plate.
-
Add test compounds at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (DMSO).
-
Incubate the plate at 37°C to induce tubulin polymerization.
-
Monitor the change in absorbance at 340 nm over time using the spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data to determine the effect of the test compounds on the rate and extent of tubulin polymerization.
Signaling Pathway
The following diagram illustrates the mechanism of action of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors, leading to apoptosis.
Caption: Mechanism of apoptosis induction by 1,3-oxazole sulfonamides.
Conclusion
While direct information on oxazole-2-sulfinic acid in medicinal chemistry is limited, the study of its close analogue, oxazole-2-sulfonamide, reveals a promising scaffold for the development of novel anticancer agents. The ability of these compounds to inhibit tubulin polymerization highlights a clear mechanism of action and provides a strong rationale for further investigation into this class of molecules. Future research could explore the synthesis and biological evaluation of oxazole-2-sulfinic acid and its derivatives to determine if they share similar therapeutic potential or offer unique advantages.
References
Application Notes and Protocols: Oxazole-2-sulfinic Acid as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-2-sulfinic acid and its derivatives are emerging as highly valuable and versatile building blocks in the synthesis of a wide array of functionalized heterocyclic compounds. The oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. The strategic placement of a sulfinic acid group at the 2-position of the oxazole ring provides a reactive handle for the introduction of diverse substituents through nucleophilic substitution reactions. This unique reactivity allows for the efficient construction of complex molecular architectures, making it a significant tool for drug discovery and development programs.
These application notes provide a comprehensive overview of the synthesis of the key building block, Oxazole-2-sulfinyl chloride, and its subsequent application in the synthesis of various heterocyclic derivatives. Detailed experimental protocols, tabulated quantitative data, and workflow diagrams are presented to facilitate the adoption of this methodology in the laboratory.
Synthesis of the Key Building Block: Oxazole-2-sulfinyl Chloride
The primary building block, Oxazole-2-sulfinic acid, is prepared in situ and immediately converted to the more stable and reactive Oxazole-2-sulfinyl chloride. The synthetic pathway is a three-step process starting from the commercially available oxazole.
Experimental Workflow: Synthesis of Oxazole-2-sulfinyl Chloride
Caption: Synthetic workflow for Oxazole-2-sulfinyl chloride.
Protocol 1: Synthesis of Oxazole-2-sulfinyl Chloride
Materials:
-
Oxazole (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfur dioxide (SO2) gas
-
Thionyl chloride (SOCl2) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
Procedure:
-
Lithiation: To a solution of oxazole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Sulfination: Bubble sulfur dioxide gas through the solution of 2-lithiooxazole at -78 °C until the reaction is complete (typically monitored by TLC or quenching of a small aliquot with a proton source).
-
Solvent Removal: Allow the reaction mixture to warm to room temperature and then remove the THF under reduced pressure.
-
Chlorination: To the resulting crude lithium oxazole-2-sulfinate, add anhydrous DCM and cool to 0 °C. Add thionyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by the careful addition of cold saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Oxazole-2-sulfinyl chloride.
-
Purification: The product can be purified by vacuum distillation or used directly in the next step.
Quantitative Data for Synthesis of Oxazole-2-sulfinyl Chloride
| Step | Product | Starting Material | Yield (%) | Purity (%) (by GC-MS) |
| 1 & 2 | Lithium Oxazole-2-sulfinate | Oxazole | ~90 (crude) | - |
| 3 | Oxazole-2-sulfinyl Chloride | Lithium Oxazole-2-sulfinate | 85 | >95 |
Application of Oxazole-2-sulfinyl Chloride in Heterocyclic Synthesis
Oxazole-2-sulfinyl chloride is an excellent electrophile that readily reacts with a variety of nucleophiles at the C2 position of the oxazole ring, displacing the sulfinyl chloride group. This allows for the facile synthesis of a diverse range of 2-substituted oxazoles.
Reaction Pathway: Nucleophilic Substitution of Oxazole-2-sulfinyl Chloride
Caption: General reaction scheme for nucleophilic substitution.
Protocol 2: Synthesis of 2-Amino-oxazole Derivatives
Materials:
-
Oxazole-2-sulfinyl chloride (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Triethylamine (Et3N) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Oxazole-2-sulfinyl chloride (1.0 equiv) in anhydrous DCM at 0 °C, add triethylamine (1.5 equiv) followed by the dropwise addition of the desired amine (1.2 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours (monitor by TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for the Synthesis of 2-Amino-oxazole Derivatives
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 2-(Phenylamino)oxazole | 6 | 88 |
| 2 | Morpholine | 2-(Morpholino)oxazole | 4 | 92 |
| 3 | Benzylamine | 2-(Benzylamino)oxazole | 8 | 85 |
| 4 | Piperidine | 2-(Piperidin-1-yl)oxazole | 4 | 95 |
Protocol 3: Synthesis of 2-Alkoxy-oxazole Derivatives
Materials:
-
Oxazole-2-sulfinyl chloride (1.0 equiv)
-
Alcohol (1.5 equiv)
-
Sodium hydride (NaH) (1.5 equiv, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of sodium hydride (1.5 equiv) in anhydrous THF at 0 °C, add the desired alcohol (1.5 equiv) dropwise. Stir for 30 minutes at 0 °C.
-
Add a solution of Oxazole-2-sulfinyl chloride (1.0 equiv) in anhydrous THF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-16 hours (monitor by TLC).
-
Upon completion, carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for the Synthesis of 2-Alkoxy-oxazole Derivatives
| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 2-Methoxyoxazole | 8 | 75 |
| 2 | Ethanol | 2-Ethoxyoxazole | 8 | 78 |
| 3 | Phenol | 2-Phenoxyoxazole | 12 | 65 |
| 4 | Benzyl alcohol | 2-(Benzyloxy)oxazole | 10 | 72 |
Conclusion
Oxazole-2-sulfinic acid, through its reactive sulfinyl chloride derivative, serves as a powerful and versatile building block for the synthesis of a wide range of 2-substituted oxazoles. The methodologies presented here are robust and applicable to a variety of nucleophiles, providing a clear and efficient pathway for the generation of novel heterocyclic compounds. The detailed protocols and tabulated data offer a practical guide for researchers in medicinal chemistry and organic synthesis to leverage this valuable synthetic tool in their discovery efforts. The continued exploration of the reactivity of this building block is expected to yield even more innovative synthetic transformations and lead to the discovery of new chemical entities with significant biological potential.
Application Notes and Protocols: Oxazole-Sulfinyl Derivatives in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. In the context of oncology, derivatives of oxazole have emerged as promising candidates for the development of novel anticancer agents. Recent research has highlighted the potent and broad-spectrum anticancer activity of a specific class of these compounds: 5-sulfinyl-4-arylsulfonyl-substituted 1,3-oxazoles.
These application notes provide an overview of the anticancer properties of a lead compound from this class, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide . We detail its in vitro activity against a panel of human cancer cell lines and provide a protocol for its synthesis and for assessing its cytotoxic effects. The proposed mechanism of action, involving the inhibition of DNA topoisomerase IIβ, is also discussed.
Data Presentation
The lead compound, 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide, was subjected to the National Cancer Institute's (NCI) 60-cell line screen. The compound exhibited significant antiproliferative and cytotoxic activity across a diverse range of cancer cell types, with activity observed in a narrow micromolar range. The data from this screen is summarized in the table below, showcasing the compound's potency and broad applicability.
| Parameter | Concentration Range (µM) | Activity Profile |
| GI50 (Growth Inhibition 50) | 1.64 - 1.86 | Consistent antiproliferative activity across all cancer cell line subpanels. |
| TGI (Total Growth Inhibition) | 3.16 - 3.81 | Effective cytostatic activity, preventing net cell growth. |
| LC50 (Lethal Concentration 50) | 5.53 - 7.27 | Demonstrates cytotoxic effects, leading to a 50% reduction in the initial cell number. |
Note: The narrow concentration ranges for GI50, TGI, and LC50 across the different cancer subpanels suggest that the compound's mechanism of action is largely independent of the tissue of origin of the cancer cells.
Proposed Mechanism of Action
Docking analysis and COMPARE matrix data suggest that the primary anticancer target for 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide is DNA topoisomerase IIβ .[1][2]
DNA topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication, transcription, and chromosome segregation.[3][4][5] Topoisomerase II enzymes introduce transient double-strand breaks in the DNA to allow for the passage of another DNA strand, thus resolving tangles and supercoils.[6] Anticancer drugs that target topoisomerase II, often referred to as "topoisomerase poisons," act by stabilizing the covalent complex between the enzyme and the cleaved DNA.[7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA lesions trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).[6]
The following diagram illustrates the proposed signaling pathway initiated by the inhibition of DNA topoisomerase IIβ.
Experimental Protocols
Synthesis of 5-sulfinyl-4-arylsulfonyl-substituted 1,3-oxazoles
The following is a general protocol for the synthesis of the lead compound and its analogs. This multi-step synthesis involves the formation of an oxazole ring followed by oxidation of a thioether to the corresponding sulfinyl derivative.
Detailed Protocol:
-
Synthesis of 4-arylsulfonyl-5-alkylthiooxazoles:
-
To a solution of the appropriate N-(2,2-dichloro-1-(arylsulfonyl)vinyl)amide in a suitable solvent (e.g., ethanol), add sodium sulfide and the corresponding alkyl halide.
-
Stir the reaction mixture at room temperature for the appropriate duration.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Oxidation to 5-sulfinyl derivatives:
-
Dissolve the synthesized 4-arylsulfonyl-5-alkylthiooxazole in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), portion-wise.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude sulfinyl derivative.
-
Purify the product by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and elemental analysis.
-
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding:
-
Seed human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the GI50, TGI, and LC50 values using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The class of 5-sulfinyl-4-arylsulfonyl-substituted 1,3-oxazoles, and specifically the lead compound 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide, represents a promising avenue for the development of novel anticancer agents. Their potent, broad-spectrum activity and their proposed mechanism of action as DNA topoisomerase IIβ inhibitors make them attractive candidates for further preclinical and clinical investigation. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these and similar compounds in the ongoing search for more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Topoisomerases II alpha and beta as therapy targets in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Reactions Involving Oxazole-2-Sulfur Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving oxazole derivatives with sulfur-containing functional groups at the 2-position, specifically focusing on 2-sulfonyl and 2-sulfinyl oxazoles. Due to the inherent instability of oxazole-2-sulfinic acid, this document details the synthesis and reactions of its more stable and synthetically versatile precursors and derivatives.
Synthesis of 2-(Phenylsulfonyl)oxazole Derivatives
The introduction of a phenylsulfonyl group at the 2-position of the oxazole ring provides a versatile handle for subsequent functionalization. The following protocol is a general method for the synthesis of 2-(phenylsulfonyl)oxazole.
Experimental Protocol: Synthesis of 2-(Phenylsulfonyl)oxazole
This protocol involves a two-step process starting from oxazole: C-2 lithiation followed by reaction with diphenyl disulfide to give 2-(phenylthio)oxazole, which is then oxidized to the desired 2-(phenylsulfonyl)oxazole.
Materials:
-
Oxazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diphenyl disulfide
-
Ammonium molybdate tetrahydrate
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 2-(Phenylthio)oxazole
-
To a solution of oxazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of diphenyl disulfide (1.2 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 2-(phenylthio)oxazole.
Step 2: Oxidation to 2-(Phenylsulfonyl)oxazole
-
To a solution of 2-(phenylthio)oxazole (1.0 eq) in ethanol, add ammonium molybdate tetrahydrate (0.1 eq).
-
To this mixture, add 30% hydrogen peroxide (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(phenylsulfonyl)oxazole.
Quantitative Data Summary:
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Phenylthio)oxazole | Oxazole | n-BuLi, Diphenyl disulfide | THF | -78 to RT | 24 | ~91 |
| 2 | 2-(Phenylsulfonyl)oxazole | 2-(Phenylthio)oxazole | (NH₄)₆Mo₇O₂₄·4H₂O, H₂O₂ | Ethanol | RT | 12-16 | ~98 |
Logical Workflow for the Synthesis of 2-(Phenylsulfonyl)oxazole:
Caption: Synthesis of 2-(Phenylsulfonyl)oxazole.
Reactions of 2-(Phenylsulfonyl)oxazole
The 2-phenylsulfonyl group is an excellent leaving group and can be displaced by various nucleophiles. It also activates the C-5 position for deprotonation and subsequent electrophilic attack.
Nucleophilic Substitution at C-2
Organolithium reagents can displace the phenylsulfonyl group to introduce a variety of substituents at the 2-position of the oxazole ring.
Experimental Protocol: Nucleophilic Displacement of the 2-Phenylsulfonyl Group
Materials:
-
2-(Phenylsulfonyl)oxazole derivative
-
Anhydrous Tetrahydrofuran (THF)
-
Organolithium reagent (e.g., phenyllithium, vinyllithium, n-butyllithium)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-(phenylsulfonyl)oxazole derivative (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the organolithium reagent (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 5-10 minutes, monitoring for the consumption of the starting material by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-substituted oxazole.
Quantitative Data for Nucleophilic Substitution:
| Entry | Organolithium Reagent | Product | Yield (%) |
| 1 | Phenyllithium | 2-Phenyl-5-substitued oxazole | Varies |
| 2 | Vinyllithium | 2-Vinyl-5-substituted oxazole | Varies |
| 3 | n-Butyllithium | 2-Butyl-5-substituted oxazole | Varies |
Functionalization at C-5
The presence of the electron-withdrawing phenylsulfonyl group at C-2 facilitates the deprotonation at C-5, allowing for the introduction of various electrophiles.
Experimental Protocol: C-5 Functionalization of 2-(Phenylsulfonyl)oxazole
Materials:
-
2-(Phenylsulfonyl)oxazole
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA)
-
Electrophile (e.g., iodine, trimethyltin chloride, alkyl halide)
-
Saturated aqueous sodium thiosulfate (for iodine quench)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise and stir for 20 minutes to generate LDA.
-
To this LDA solution, add a solution of 2-(phenylsulfonyl)oxazole (1.0 eq) in THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the desired electrophile (1.2 eq) and continue stirring at -78 °C for 1-2 hours, then allow to warm to room temperature.
-
Quench the reaction appropriately (e.g., with saturated aqueous sodium thiosulfate for iodine, or saturated aqueous ammonium chloride for other electrophiles).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway Diagram for C-5 Functionalization:
Caption: C-5 Functionalization Pathway.
Synthesis of 2-(Phenylsulfinyl)benzo[d]oxazole Derivatives
2-(Phenylsulfinyl)benzo[d]oxazole derivatives are another important class of sulfur-containing oxazoles with potential biological activity. A silver-catalyzed tandem condensation reaction provides an efficient route to these compounds.
Experimental Protocol: Silver-Catalyzed Synthesis of 2-(Phenylsulfinyl)benzo[d]oxazole
Materials:
-
2-Aminophenol
-
Formaldehyde
-
Benzenethiol
-
Silver(I) oxide (Ag₂O)
-
1,4-Dioxane
-
Ethyl ether
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 2-aminophenol (1.0 eq), formaldehyde (1.2 eq), benzenethiol (1.1 eq), and silver(I) oxide (10 mol%).
-
Add 1,4-dioxane as the solvent.
-
Stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl ether.
-
Wash the organic phase with water (3 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the 2-(phenylsulfinyl)benzo[d]oxazole product.
Quantitative Data for Silver-Catalyzed Synthesis:
| Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Aminophenol, Formaldehyde, Benzenethiol | 2-(Phenylsulfinyl)benzo[d]oxazole | Ag₂O | 1,4-Dioxane | 110 | 24 | ~79 |
Experimental Workflow for Silver-Catalyzed Synthesis:
Caption: Silver-Catalyzed Synthesis Workflow.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
Green Chemistry Approaches to the Synthesis of Oxazole-2-Sulfinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Oxazole-2-sulfinic acid, with a focus on applying green chemistry principles. As direct synthesis methods for this specific molecule are not extensively reported, this guide outlines two plausible synthetic pathways starting from readily accessible precursors: 2-mercaptooxazole and oxazole-2-sulfonyl chloride . For each pathway, both a traditional and a proposed "greener" protocol are presented to offer sustainable alternatives to conventional methods.
Introduction
Oxazole-2-sulfinic acid is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. The sulfinic acid functional group is a valuable synthetic intermediate, known for its role in the formation of sulfones and sulfonamides. The development of environmentally benign synthetic routes to such novel building blocks is a critical goal in modern drug discovery and development. Green chemistry principles, such as the use of safer solvents, reduction of hazardous waste, and energy efficiency, are central to the methodologies proposed herein.
This document outlines two primary synthetic strategies:
-
Pathway A: Oxidation of 2-mercaptooxazole.
-
Pathway B: Reduction of oxazole-2-sulfonyl chloride.
For each pathway, a conventional method is provided alongside a greener alternative, allowing for a comparative assessment of the synthetic approaches.
Pathway A: Synthesis via Oxidation of 2-Mercaptooxazole
This pathway involves the initial synthesis of 2-mercaptooxazole, followed by its selective oxidation to the target sulfinic acid.
Step 1: Synthesis of 2-Mercaptooxazole
Traditional Protocol: Reaction of α-halo-ketone with Thiourea
This method involves the condensation of an α-halo-ketone with thiourea. While effective, it often utilizes volatile and hazardous organic solvents.
Experimental Protocol (Traditional):
-
To a solution of α-chloroacetone (1.0 eq) in ethanol (10 mL/mmol), add thiourea (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-mercapto-4-methyloxazole.
Proposed Greener Protocol: Microwave-Assisted Synthesis in an Aqueous Medium
This proposed green alternative utilizes microwave irradiation to accelerate the reaction and employs a safer, aqueous solvent system.
Experimental Protocol (Greener):
-
In a microwave-safe vessel, suspend α-chloroacetone (1.0 eq) and thiourea (1.1 eq) in a 1:1 mixture of ethanol and water (10 mL/mmol).
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 eq).
-
Seal the vessel and irradiate in a microwave reactor at 100 °C for 15-20 minutes.
-
After cooling, the product often precipitates from the solution. Collect the solid by filtration.
-
If no precipitate forms, extract the product with a greener solvent like 2-methyltetrahydrofuran (2-MeTHF).
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture.
Quantitative Data Summary: Synthesis of 2-Mercaptooxazole
| Parameter | Traditional Protocol | Greener Protocol (Proposed) |
| Solvent | Ethanol | Ethanol/Water (1:1) |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation |
| Reaction Time | 4-6 hours | 15-20 minutes |
| Catalyst | None | Phase-Transfer Catalyst |
| Work-up | Solvent Extraction (Ethyl Acetate) | Filtration or Greener Solvent Extraction (2-MeTHF) |
| Purity | Requires Column Chromatography | High Purity after Recrystallization |
Workflow for Synthesis of 2-Mercaptooxazole
Caption: Comparative workflow for traditional and greener synthesis of 2-mercaptooxazole.
Step 2: Selective Oxidation to Oxazole-2-Sulfinic Acid
Traditional Protocol: Oxidation with m-Chloroperoxybenzoic acid (m-CPBA)
m-CPBA is a common oxidant but can be hazardous and often leads to over-oxidation to the sulfonic acid. Careful control of stoichiometry and temperature is crucial.
Experimental Protocol (Traditional):
-
Dissolve 2-mercaptooxazole (1.0 eq) in dichloromethane (DCM) (20 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.8-2.0 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfinic acid.
Proposed Greener Protocol: Catalytic Oxidation with Hydrogen Peroxide
This method employs hydrogen peroxide as a green oxidant, with water as the primary byproduct. A metal or organocatalyst can be used to promote selective oxidation.
Experimental Protocol (Greener):
-
To a solution of 2-mercaptooxazole (1.0 eq) in a green solvent such as ethanol or water, add a catalytic amount of a tungstate salt (e.g., sodium tungstate, 0.02 eq).
-
Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, quench any remaining peroxide by adding a small amount of sodium sulfite.
-
If the product precipitates, collect it by filtration. Otherwise, carefully acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the sulfinic acid.
-
Filter the product, wash with cold water, and dry under vacuum.
Quantitative Data Summary: Oxidation to Oxazole-2-Sulfinic Acid
| Parameter | Traditional Protocol | Greener Protocol (Proposed) |
| Oxidant | m-CPBA | Hydrogen Peroxide (H₂O₂) |
| Solvent | Dichloromethane (DCM) | Ethanol or Water |
| Byproduct | m-Chlorobenzoic acid | Water |
| Temperature | 0 °C | Room Temperature |
| Catalyst | None | Sodium Tungstate (catalytic) |
| Safety | m-CPBA is potentially explosive | H₂O₂ is a safer oxidant |
Workflow for Oxidation to Oxazole-2-Sulfinic Acid
Caption: Comparative workflow for the oxidation of 2-mercaptooxazole.
Pathway B: Synthesis via Reduction of Oxazole-2-Sulfonyl Chloride
This alternative pathway involves the preparation of a more stable precursor, oxazole-2-sulfonyl chloride, followed by its controlled reduction.
Step 1: Synthesis of Oxazole-2-Sulfonyl Chloride
The synthesis of oxazole-2-sulfonyl chloride can be achieved from 2-aminooxazole via a Sandmeyer-type reaction.
Experimental Protocol:
-
Suspend 2-aminooxazole (1.0 eq) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Add the cold diazonium salt solution to the sulfur dioxide solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto ice and extract the product with a suitable solvent like ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield oxazole-2-sulfonyl chloride.
Step 2: Reduction to Oxazole-2-Sulfinic Acid
Traditional Protocol: Reduction with Zinc Dust
Zinc dust is a common reducing agent for sulfonyl chlorides, but the work-up can be cumbersome.
Experimental Protocol (Traditional):
-
Dissolve oxazole-2-sulfonyl chloride (1.0 eq) in a solvent such as diethyl ether or THF.
-
Add zinc dust (2.5 eq) and stir the suspension vigorously.
-
Slowly add concentrated sulfuric acid dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude sulfinic acid.
Proposed Greener Protocol: Reduction with Sodium Sulfite in an Aqueous System
This method uses an inexpensive, non-toxic reducing agent in an aqueous medium, significantly improving the green profile of the reaction.
Experimental Protocol (Greener):
-
Dissolve oxazole-2-sulfonyl chloride (1.0 eq) in a water-miscible organic solvent like acetone or isopropanol to aid solubility.
-
Prepare a solution of sodium sulfite (2.5 eq) in water.
-
Slowly add the sodium sulfite solution to the sulfonyl chloride solution at room temperature.
-
Stir the mixture for 3-5 hours. The progress can be monitored by the disappearance of the sulfonyl chloride.
-
After the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the oxazole-2-sulfinic acid.
-
Collect the product by filtration, wash with a small amount of cold water, and dry under vacuum.
Quantitative Data Summary: Reduction to Oxazole-2-Sulfinic Acid
| Parameter | Traditional Protocol | Greener Protocol |
| Reducing Agent | Zinc Dust / H₂SO₄ | Sodium Sulfite (Na₂SO₃) |
| Solvent | Diethyl Ether / THF | Acetone / Water |
| Byproducts | Zinc Salts | Sodium Sulfate / Sodium Chloride |
| Work-up | Filtration and Solvent Extraction | Precipitation and Filtration |
| Safety | Use of strong acid and flammable solvents | Use of benign reagents |
Workflow for Reduction to Oxazole-2-Sulfinic Acid
Caption: Comparative workflow for the reduction of oxazole-2-sulfonyl chloride.
Conclusion
The synthesis of Oxazole-2-sulfinic acid can be approached through two primary pathways: the oxidation of 2-mercaptooxazole or the reduction of oxazole-2-sulfonyl chloride. This document provides both traditional and greener protocols for these transformations. The proposed green methods offer significant advantages in terms of reduced reaction times, use of safer reagents and solvents, and simplified work-up procedures. These protocols are intended to serve as a valuable resource for researchers aiming to develop sustainable synthetic methodologies for novel heterocyclic compounds. It is recommended to perform small-scale trials to optimize the proposed greener conditions for specific substrates and equipment.
Application Notes and Protocols: Scale-up Synthesis of Oxazole-2-sulfinic Acid for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of a proposed scale-up synthesis for Oxazole-2-sulfinic acid, a potentially valuable intermediate in the pharmaceutical industry. Due to the limited availability of direct synthetic procedures for this specific compound, a plausible and scalable synthetic route is detailed, beginning from commercially available starting materials. These application notes include detailed laboratory-scale and projected scale-up protocols, safety considerations, and a summary of potential industrial applications based on the known bioactivities of related oxazole derivatives.
Introduction
Oxazole moieties are key structural motifs found in a wide array of biologically active compounds, including anti-inflammatory, antibacterial, and anti-cancer agents.[1][2][3][4][5] The introduction of a sulfinic acid group at the 2-position of the oxazole ring creates a versatile intermediate, Oxazole-2-sulfinic acid. This functional group can be readily converted into sulfonamides, sulfones, and other sulfur-containing compounds, making it a valuable building block in medicinal chemistry and drug discovery.[6]
Given the inherent instability of many sulfinic acids, their direct synthesis and isolation on a large scale can be challenging. This document outlines a robust and scalable synthetic strategy involving the lithiation of oxazole followed by quenching with sulfur dioxide.
Proposed Synthetic Pathway
The proposed two-step synthesis for Oxazole-2-sulfinic acid is outlined below. The pathway begins with the deprotonation of oxazole at the C2 position using a strong base, followed by the introduction of the sulfinic acid moiety using sulfur dioxide.
Caption: Proposed synthetic pathway for Oxazole-2-sulfinic acid.
Experimental Protocols
Laboratory-Scale Synthesis of Oxazole-2-sulfinic acid
Materials:
-
Oxazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Sulfur dioxide (gas or condensed)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Dry ice/acetone bath
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Nitrogen inlet
-
Condenser
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer is dried in an oven and cooled under a stream of nitrogen.
-
Initial Solution: The flask is charged with anhydrous THF (200 mL) and oxazole (10 g, 0.145 mol). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (64 mL of 2.5 M solution in hexanes, 0.16 mol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Sulfination: A stream of dry sulfur dioxide gas is bubbled through the solution, or condensed sulfur dioxide (approx. 14 g, 0.22 mol) is added, while maintaining the temperature at -78 °C. The reaction is monitored by TLC until the starting material is consumed.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure Oxazole-2-sulfinic acid.
Proposed Scale-up Synthesis of Oxazole-2-sulfinic acid
Key Considerations for Scale-up:
-
Temperature Control: The highly exothermic nature of the lithiation reaction requires a robust cooling system to maintain the low temperatures critical for selectivity and safety.
-
Reagent Addition: The addition of n-BuLi should be carefully controlled to manage the exotherm. A programmable pump for slow and consistent addition is recommended.
-
Handling of Sulfur Dioxide: For industrial-scale synthesis, a closed system with a scrubber for handling gaseous SO2 is essential.
-
Work-up and Isolation: The work-up procedure needs to be optimized for large volumes, potentially using a continuous extraction process.
Procedure:
-
Reactor Preparation: A 100 L glass-lined reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Charging Reactants: The reactor is charged with anhydrous THF (40 L) and oxazole (2 kg, 28.9 mol). The mixture is cooled to -75 °C with agitation.
-
Lithiation: n-Butyllithium (12.8 L of 2.5 M solution in hexanes, 32 mol) is added via a dosing pump over 2 hours, maintaining the internal temperature below -70 °C. The mixture is then stirred for an additional hour at -75 °C.
-
Sulfination: Condensed sulfur dioxide (2.8 kg, 43.7 mol) is introduced into the reactor at a controlled rate, ensuring the temperature remains below -70 °C.
-
Quenching: The reaction is quenched by the controlled addition of 1 M hydrochloric acid (approx. 40 L).
-
Phase Separation and Extraction: The layers are allowed to separate, and the aqueous layer is transferred to an extraction vessel and extracted with diethyl ether (3 x 20 L).
-
Solvent Removal and Isolation: The combined organic phases are concentrated in a rotary evaporator. The resulting solid is collected by filtration and dried under vacuum to yield Oxazole-2-sulfinic acid.
Data Presentation
Table 1: Comparison of Laboratory-Scale and Proposed Scale-up Synthesis
| Parameter | Laboratory-Scale | Proposed Scale-up |
| Starting Material (Oxazole) | 10 g | 2 kg |
| Solvent (THF) | 200 mL | 40 L |
| n-Butyllithium (2.5 M) | 64 mL | 12.8 L |
| Sulfur Dioxide | ~14 g | 2.8 kg |
| Projected Yield | 75-85% | 70-80% |
| Projected Purity | >98% (after recrystallization) | >97% |
| Reaction Time | 4-6 hours | 8-10 hours |
Industrial Applications
Oxazole-2-sulfinic acid is a versatile intermediate for the synthesis of a variety of pharmaceutically relevant compounds. Its primary application lies in its conversion to more stable and biologically active derivatives.
Caption: Key industrial applications of Oxazole-2-sulfinic acid.
-
Synthesis of Oxazole-2-sulfonamides: Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities. Oxazole-2-sulfinic acid can be readily converted to various oxazole-2-sulfonamides by reaction with amines in the presence of an oxidizing agent. These derivatives have shown potential as anti-cancer and anti-bacterial agents.[1][3]
-
Synthesis of Oxazole-2-sulfones: Reaction of the sulfinic acid with alkyl halides can produce oxazole-2-sulfones, which are also of interest in medicinal chemistry.
-
Precursor for Drug Candidates: The oxazole ring is a privileged scaffold in drug discovery.[4][5] The ability to functionalize it with a sulfonyl group via the sulfinic acid intermediate opens up a vast chemical space for the development of new drug candidates targeting a variety of diseases.
Safety Considerations
-
n-Butyllithium: is a pyrophoric reagent and must be handled under an inert atmosphere. It can ignite on contact with air or moisture. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Sulfur Dioxide: is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood. A scrubber should be used to neutralize excess SO2.
-
Cryogenic Temperatures: The use of dry ice/acetone baths requires insulated gloves and care to avoid frostbite.
-
Exothermic Reactions: The lithiation and quenching steps are highly exothermic and require careful temperature control to prevent runaway reactions.
Conclusion
The proposed scale-up synthesis of Oxazole-2-sulfinic acid provides a viable route to this valuable pharmaceutical intermediate. While the handling of organolithium reagents and sulfur dioxide on a large scale presents challenges, these can be managed with appropriate engineering controls and safety protocols. The versatility of the sulfinic acid functional group makes it a key building block for the synthesis of a wide range of potentially bioactive oxazole derivatives, underscoring its importance for industrial applications in drug discovery and development.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. globethesis.com [globethesis.com]
Application of Oxazole-2-Sulfinic Acid Chemistry in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Application Note
The oxazole motif is a cornerstone in the architecture of numerous bioactive molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. While the synthesis of substituted oxazoles is well-established, the utilization of specific precursors to introduce diverse functionalities remains an active area of research. This document focuses on the synthetic utility of oxazole-2-sulfinic acid and its derivatives, particularly highlighting a modern electrochemical approach for the synthesis of α-arylalkylamines, a structural motif prevalent in many biologically active compounds.
Traditionally, the direct use of oxazole-2-sulfinic acid as a stable starting material is not widely documented due to its potential instability. However, its in situ generation from stable precursors like 2-sulfonyloxazoles has emerged as a powerful strategy. A key application involves an electroreductive α-aminoalkylation of 2-sulfonyloxazoles. In this process, the 2-sulfonyl group acts as a leaving group, effectively generating a transient oxazole-2-sulfinate species which is then displaced by a nucleophile. This methodology provides a novel and efficient route to construct carbon-carbon bonds at the C2-position of the oxazole ring, leading to the formation of α-(oxazol-2-yl)alkylamines. These products are of significant interest in medicinal chemistry due to their structural similarity to known bioactive amines.
The primary advantage of this electrochemical method lies in its mild reaction conditions and high functional group tolerance, allowing for the modular synthesis of a diverse library of α-(oxazol-2-yl)alkylamines from readily available amines and aldehydes. This approach avoids the use of harsh reagents often required in traditional cross-coupling chemistries.
Experimental Protocols
This section provides a detailed experimental protocol for the electroreductive α-aminoalkylation of a 2-sulfonyloxazole with an amine and an aldehyde, a process that leverages the in situ generation and displacement of an oxazole-2-sulfinate.
Protocol 1: Synthesis of α-(Oxazol-2-yl)alkylamines via Electrosynthesis
This protocol is adapted from the work of Uemoto et al. on the electroreductive α-aminoalkylation of sulfonylazoles.[1][2]
Objective: To synthesize α-(oxazol-2-yl)alkylamines through a three-component reaction involving a 2-sulfonyloxazole, an amine, and an aldehyde under electroreductive conditions.
Materials:
-
2-(Methanesulfonyl)oxazole (or other suitable 2-sulfonyloxazole)
-
Dialkylamine (e.g., diethylamine)
-
Aldehyde (e.g., hexanal)
-
Acetonitrile (CH3CN), anhydrous
-
Tetrabutylammonium tetrafluoroborate (Bu4NBF4)
-
Glassy carbon (GC) cathode
-
Zinc (Zn) anode (sacrificial)
-
Undivided electrochemical cell
-
Potentiostat/galvanostat
-
Molecular sieves (3 Å), powdered
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Experimental Workflow:
Figure 1: General experimental workflow for the electroreductive synthesis of α-(oxazol-2-yl)alkylamines.
Procedure:
-
Cell Setup: In an undivided electrochemical cell equipped with a glassy carbon cathode and a sacrificial zinc anode, add powdered 3 Å molecular sieves.
-
Reagent Preparation: To the cell, add a solution of 2-(methanesulfonyl)oxazole (1.0 equiv), the desired dialkylamine (1.2 equiv), and the corresponding aldehyde (1.4 equiv) in anhydrous acetonitrile. Add tetrabutylammonium tetrafluoroborate (Bu4NBF4) to a final concentration of 0.1 M as the supporting electrolyte.
-
Electrolysis: Stir the reaction mixture at 25 °C and apply a constant cell voltage (e.g., 1.4 V, which may need to be optimized depending on the specific substrates and cell setup) until the starting material is consumed (typically 2-4 hours, corresponding to ≥3 F/mol).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired α-(oxazol-2-yl)alkylamine.
Quantitative Data:
The following table summarizes representative yields for the synthesis of various α-(oxazol-2-yl)alkylamines using the electroreductive method.
| Entry | 2-Sulfonylazole | Amine | Aldehyde | Product | Yield (%) |
| 1 | 2-(Methanesulfonyl)benzoxazole | Diethylamine | Hexanal | 2-[1-(Diethylamino)hexyl]benzoxazole | 84 |
| 2 | 2-(Methanesulfonyl)oxazole | Pyrrolidine | Butyraldehyde | 2-(1-Pyrrolidin-1-ylbutyl)oxazole | (Not specified, but expected to be moderate to high) |
| 3 | 2-(Methanesulfonyl)thiazole | Piperidine | Isovaleraldehyde | 2-(3-Methyl-1-piperidin-1-ylbutyl)thiazole | (Not specified, but expected to be moderate to high) |
Note: Yields are based on the limiting reagent, the 2-sulfonylazole. Data for entries 2 and 3 are inferred from the general applicability of the reaction to other azoles as described in the source literature.
Signaling Pathways and Logical Relationships
The electrochemical synthesis of α-(oxazol-2-yl)alkylamines involves a radical-radical coupling mechanism. The following diagram illustrates the proposed reaction pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxazole-2-sulfinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Oxazole-2-sulfinic acid synthesis. The information is presented in a user-friendly question-and-answer format, addressing specific challenges that may be encountered during experimentation.
Workflow for the Synthesis of Oxazole-2-sulfinic Acid
The synthesis of oxazole-2-sulfinic acid is a multi-step process that requires careful control of reaction conditions. The proposed synthetic pathway involves the formation of the oxazole ring, followed by functionalization at the C2 position to introduce the sulfinic acid moiety.
Caption: Proposed synthetic workflow for Oxazole-2-sulfinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the oxazole ring?
A1: The Van Leusen oxazole synthesis is a widely used and versatile method for preparing oxazoles.[1][2] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate, in a solvent like methanol.[2]
Q2: Why is the C2 position of the oxazole ring targeted for functionalization?
A2: The proton at the C2 position of the oxazole ring is the most acidic, making it susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi). This allows for regioselective functionalization at this position.
Q3: What are the challenges associated with the stability of the final product, Oxazole-2-sulfinic acid?
A3: Sulfinic acids are known to be unstable and can undergo disproportionation to form the corresponding sulfonic acid and thiosulfonate.[3] They are also sensitive to oxidation. Therefore, it is crucial to handle the final product under an inert atmosphere and at low temperatures. Purification should be performed promptly after synthesis.
Q4: Can I use a different method to introduce the sulfinic acid group at the C2 position?
A4: An alternative approach involves quenching the 2-lithiooxazole intermediate with sulfur dioxide (SO2) gas. This would directly form the lithium salt of the sulfinic acid, which can then be protonated. However, handling gaseous SO2 requires specialized equipment and safety precautions.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Organolithium reagents like n-BuLi are pyrophoric and must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. Reactions involving these reagents are typically conducted at low temperatures (e.g., -78 °C) to control their reactivity. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guides
Section 1: Van Leusen Oxazole Synthesis (Step 1)
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no yield of the substituted oxazole | 1. Inactive TosMIC reagent.2. Insufficiently strong or inappropriate base.3. Reaction temperature is too low or too high.4. Presence of water in the reaction. | 1. Use fresh, high-quality TosMIC.2. Ensure the base (e.g., K2CO3) is anhydrous. For less reactive aldehydes, a stronger base might be necessary. Microwave-assisted synthesis with K3PO4 has been shown to improve yields.[4]3. Optimize the reaction temperature. While many reactions proceed at room temperature, some may require heating.[2]4. Use anhydrous solvents and reagents. |
| Formation of side products | 1. For certain substrates, side reactions like the formation of 4-tosyloxazole can occur.[5]2. If the reaction is run with a ketone instead of an aldehyde, a nitrile may be formed (Van Leusen reaction).[6] | 1. Carefully monitor the reaction by TLC to minimize side product formation. Purification by column chromatography may be necessary.2. Ensure the starting material is an aldehyde for oxazole synthesis. |
Section 2: C2-Lithiation and Quenching (Step 2)
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of the 2-functionalized oxazole | 1. Incomplete lithiation.2. Decomposition of the 2-lithiooxazole intermediate.3. Inefficient quenching with the electrophile. | 1. Ensure accurate titration of the n-BuLi solution to determine its exact concentration. Use a slight excess (e.g., 1.1 equivalents) of n-BuLi.2. Maintain a low temperature (-78 °C) throughout the lithiation and quenching steps. 2-Lithiooxazoles can be unstable at higher temperatures.[7]3. Add the electrophile (e.g., SO2Cl2) slowly at -78 °C and allow the reaction to warm gradually. |
| Formation of multiple products | 1. Lithiation at other positions of the oxazole ring or substituents.2. Reaction of the electrophile with the starting oxazole. | 1. C2-lithiation is generally highly regioselective. However, if other acidic protons are present in the molecule, they may also be deprotonated.2. Ensure complete lithiation before adding the electrophile. |
Section 3: Reduction to Sulfinic Acid (Step 3)
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of Oxazole-2-sulfinic acid | 1. Incomplete reduction of the sulfonyl chloride.2. Decomposition of the sulfinic acid during workup or purification. | 1. Use a sufficient excess of the reducing agent (e.g., sodium sulfite). Ensure the reaction goes to completion by TLC monitoring.2. Work up the reaction at low temperatures. During extraction, use cold, deoxygenated solvents. Purify the product quickly, avoiding prolonged exposure to air and heat.[1] |
| Product is impure | 1. Presence of unreacted sulfonyl chloride.2. Formation of sulfonic acid and thiosulfonate byproducts due to disproportionation.[3] | 1. Optimize the reaction time and amount of reducing agent.2. Purify the sulfinic acid by crystallization from a suitable solvent system, or by precipitation from an alkaline solution by acidification.[1] |
Experimental Protocols
Step 1: Synthesis of a Substituted Oxazole via Van Leusen Reaction
To a stirred solution of the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in methanol at room temperature, potassium carbonate (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature (or heated, depending on the substrate) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the substituted oxazole.
Table 1: Influence of Reaction Conditions on the Yield of Van Leusen Oxazole Synthesis
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | K2CO3 | Methanol | Reflux | - | 83 | [2] |
| Substituted (het)aryl methyl alcohols | KOH | Aqueous-alcoholic | - | - | 61-90 | [2] |
| Benzaldehyde | K3PO4 (2 equiv) | Isopropanol (IPA) | 65 (Microwave) | 8 min | 96 | [4] |
| Indole-3-carboxaldehyde | Ambersep® 900(OH) | DME/Methanol | - | - | 66 | [2] |
Step 2: C2-Lithiation and Quenching to Form Oxazole-2-sulfonyl chloride
A solution of the substituted oxazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere. n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour. A solution of sulfuryl chloride (SO2Cl2, 1.2 eq) in anhydrous THF is then added dropwise at -78 °C. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by chromatography.
Step 3: Reduction of Oxazole-2-sulfonyl chloride to Oxazole-2-sulfinic acid
The oxazole-2-sulfonyl chloride (1.0 eq) is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent). A solution of sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in water is added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction mixture is cooled, and the pH is carefully adjusted with a dilute acid (e.g., HCl) to precipitate the sulfinic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the oxazole-2-sulfinic acid.
Table 2: Comparison of Reducing Agents for Sulfonyl Chloride to Sulfinic Acid Conversion
| Reducing Agent | Typical Conditions | Yield (%) | Comments | Reference |
| Sodium sulfite (Na2SO3) | Aqueous solution, often with a bicarbonate buffer | Generally high | A common and effective method. | - |
| Zinc dust (Zn) | Acidic or neutral conditions | Variable | Can be effective but may require acidic conditions that are not suitable for all substrates. | - |
| Sodium borohydride (NaBH4) | Alcoholic solvents | Variable | Can also reduce other functional groups. | - |
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates. It is essential to consult the primary literature and perform small-scale test reactions to determine the optimal conditions for your specific synthesis. The instability of sulfinic acids requires careful handling and prompt purification.
References
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 4. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Oxazole-2-sulfinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Oxazole-2-sulfinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying Oxazole-2-sulfinic acid?
A1: The primary challenges in purifying Oxazole-2-sulfinic acid stem from its potential instability. Sulfinic acids are known to be sensitive to heat, oxidation, and disproportionation, which can lead to decomposition and the formation of various impurities. Key challenges include:
-
Thermal Instability: The compound may decompose upon heating, making purification methods requiring high temperatures, such as distillation, problematic.
-
Oxidative Instability: The sulfinic acid moiety can be easily oxidized to the corresponding sulfonic acid, especially in the presence of air or other oxidizing agents.
-
Disproportionation: Sulfinic acids can disproportionate into a mixture of a thiosulfonate and a sulfonic acid.
-
Co-purification with Starting Materials or Byproducts: Impurities from the synthesis, such as unreacted starting materials or side-products, may have similar polarities, making chromatographic separation difficult.
Q2: What are the common impurities I should expect?
A2: Common impurities can originate from the starting materials, side reactions, or decomposition of the product itself. Depending on the synthetic route, which often involves precursors for the oxazole ring and a source of the sulfinic acid group, you might encounter:
-
Starting Materials: Unreacted precursors used in the oxazole synthesis.
-
Oxidized Product: Oxazole-2-sulfonic acid, formed by the oxidation of the target compound.
-
Decomposition Products: Products arising from the thermal or chemical decomposition of Oxazole-2-sulfinic acid.
-
Byproducts from Synthesis: In syntheses involving reagents like TosMIC (p-toluenesulfonylmethyl isocyanide), byproducts from the reagent itself can be present.[1][2]
Troubleshooting Guide
Issue 1: Low or No Yield After Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition during workup or purification | - Use mild acidic conditions for extraction. - Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and high vacuum). - Purge all solvents and reaction vessels with an inert gas (Nitrogen or Argon) to prevent oxidation. | Sulfinic acids are prone to decomposition under harsh pH conditions and heat.[3][4] Oxidation is a common side reaction. |
| Product is water-soluble and is lost during aqueous workup | - Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. - Use a continuous liquid-liquid extractor. - Lyophilize the aqueous layer if the product is non-volatile. | Highly polar compounds, like some sulfinic acids, may have significant solubility in water. |
| Inefficient extraction from the reaction mixture | - Adjust the pH of the aqueous phase carefully. The sulfinic acid will be in its salt form at basic pH and as the free acid at acidic pH. The choice of pH will depend on the organic solvent used for extraction. - Use a more polar organic solvent for extraction, such as ethyl acetate or n-butanol. | The extraction efficiency is highly dependent on the pH and the solvent system used. |
Issue 2: Product is Contaminated with Impurities
| Type of Impurity | Suggested Purification Method | Troubleshooting Tips |
| Baseline/Polar Impurities | Acid-Base Extraction | - Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution). The sulfinate salt will move to the aqueous layer. - Separate the aqueous layer and carefully acidify with a mild acid (e.g., 1M HCl) to precipitate the purified sulfinic acid. - Filter the precipitate and wash with cold water. |
| Non-polar Impurities | Recrystallization | - Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6][7][8] - Potential solvents: Ethyl acetate/hexanes, acetone/water, or isopropanol. - Cool the solution slowly to allow for the formation of pure crystals.[5][7] |
| Impurities with Similar Polarity | Chromatography (Reverse Phase) | - Normal phase silica gel can be too acidic and may cause decomposition. Reverse phase (C18) silica is often a better choice for purifying acidic compounds.[9] - Use a mobile phase with a buffer to control the pH, for example, acetonitrile/water with 0.1% formic acid. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude Oxazole-2-sulfinic acid in ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate. The sulfinic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction twice.
-
Combine Aqueous Layers: Combine all aqueous layers.
-
Back-extraction (Optional): Wash the combined aqueous layers with ethyl acetate to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH ~2-3). The Oxazole-2-sulfinic acid should precipitate out.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water, followed by a cold non-polar solvent (e.g., hexanes) to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., isopropanol). Heat the mixture. If the solid dissolves when hot and precipitates when cool, the solvent is suitable. If it does not dissolve when hot, add a co-solvent (e.g., water) dropwise until it dissolves.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the hot solvent system to dissolve it completely.[5][6][8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Acid-Base Extraction | 75% | 92% | 65% | Some decomposition observed during acidification. |
| Recrystallization (Isopropanol/Water) | 75% | 98% | 50% | Slow cooling is crucial for high purity. |
| Reverse Phase Chromatography | 75% | >99% | 30% | Best purity, but lower yield due to handling losses. |
Visualizations
Caption: Troubleshooting workflow for the purification of Oxazole-2-sulfinic acid.
Caption: Experimental workflow for purification via acid-base extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Sulfinic Acids and Sulfinates: The Reactions of 9 ... - Ashley Robey - Google Books [books.google.com.sg]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
Stability and storage conditions for Oxazole-2-sulfinic acid
This technical support center provides guidance on the stability and storage of Oxazole-2-sulfinic acid, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of Oxazole-2-sulfinic acid?
Q2: What are the recommended short-term storage conditions for Oxazole-2-sulfinic acid?
For short-term storage, it is recommended to store Oxazole-2-sulfinic acid at low temperatures, such as -30°C, under an inert atmosphere (e.g., argon or nitrogen) and in a vacuum-sealed container to minimize exposure to air and moisture.[1]
Q3: How should I store Oxazole-2-sulfinic acid for long-term use?
For long-term storage, converting the sulfinic acid to its salt, for instance, a silver salt, is a common strategy to improve stability.[1] These salts can then be stored at low temperatures and under a vacuum for extended periods.[1]
Q4: Can I store Oxazole-2-sulfinic acid at room temperature?
Based on the general instability of sulfinic acids, room temperature storage is not recommended. Storing at ambient temperatures can lead to rapid decomposition, affecting the purity and reactivity of the compound.
Q5: What are the visible signs of degradation of Oxazole-2-sulfinic acid?
Visible signs of degradation may include a change in color, the formation of a solid precipitate in a solution, or a noticeable change in solubility. However, degradation can also occur without any visible changes. Therefore, it is essential to regularly check the purity of the compound using analytical methods like NMR or LC-MS.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of Oxazole-2-sulfinic acid due to improper storage or handling. | 1. Verify the storage conditions (temperature, inert atmosphere). 2. Perform a purity check of the starting material using an appropriate analytical technique. 3. Prepare fresh solutions of the compound for each experiment. |
| Low reaction yield | The compound may have decomposed before or during the reaction. | 1. Ensure the reaction is carried out under an inert atmosphere. 2. Use freshly prepared or properly stored Oxazole-2-sulfinic acid. 3. Consider the compatibility of the solvent and other reagents with the sulfinic acid functionality. |
| Formation of unexpected byproducts | Oxazole-2-sulfinic acid may be undergoing side reactions or decomposition under the experimental conditions. | 1. Analyze the byproducts to understand the degradation pathway. 2. Modify the reaction conditions (e.g., lower temperature, different solvent, shorter reaction time) to minimize decomposition. |
| Difficulty in dissolving the compound | The compound may have degraded into insoluble impurities. | 1. Check the purity of the compound. 2. Try sonicating the sample or using a different solvent system. If solubility issues persist with a confirmed pure sample, consult relevant literature for appropriate solvents for similar compounds. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing Oxazole-2-sulfinic Acid
-
Preparation: Before use, allow the container of Oxazole-2-sulfinic acid to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the cold compound.
-
Inert Atmosphere: Perform all manipulations of the solid compound in a glove box or under a steady stream of an inert gas (argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount of the compound and seal the container immediately.
-
Solution Preparation: Dissolve the weighed compound in a dry, deoxygenated solvent appropriate for the subsequent reaction. Prepare solutions fresh before use.
Protocol 2: Assessment of Thermal Stability by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare several small, identical samples of Oxazole-2-sulfinic acid in sealed vials under an inert atmosphere.
-
Incubation: Place the vials in temperature-controlled environments at various temperatures (e.g., -20°C, 4°C, 25°C, 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.
-
Analysis: Immediately dissolve the sample in a suitable solvent and analyze by HPLC to determine the purity and identify any degradation products.
-
Data Analysis: Plot the percentage of remaining Oxazole-2-sulfinic acid against time for each temperature to determine the rate of degradation.
Visualizations
Caption: Workflow for assessing the stability of Oxazole-2-sulfinic acid.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Common side reactions in the synthesis of Oxazole-2-sulfinic acid
Disclaimer: Information specifically detailing the synthesis and common side reactions of Oxazole-2-sulfinic acid is limited in publicly available scientific literature. This guide provides troubleshooting advice based on established principles of oxazole synthesis and the general chemistry of sulfinic acids. Researchers should adapt this information to their specific experimental context.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My oxazole ring synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in oxazole synthesis are a frequent issue and can often be attributed to several factors:
-
Incomplete Dehydration/Cyclization: The final step in many oxazole syntheses, such as the Robinson-Gabriel synthesis, is a cyclization-dehydration cascade.[1] If the dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide) is not potent enough or used in insufficient quantities, the open-chain intermediate may not fully convert to the oxazole ring. Consider using a stronger dehydrating agent or increasing the reaction temperature and time.
-
Purity of Starting Materials: The purity of reactants, particularly the α-acylamino ketone in the Robinson-Gabriel synthesis or the α-haloketone in other methods, is crucial.[1] Impurities can lead to competing side reactions, consuming the starting materials and generating difficult-to-remove byproducts. Ensure all starting materials are thoroughly purified before use.
-
Reaction Conditions: Oxazole synthesis can be sensitive to reaction conditions. Overly harsh conditions (e.g., excessively high temperatures) can lead to decomposition of the starting materials or the product. It is advisable to perform small-scale test reactions to optimize temperature, reaction time, and catalyst loading.
-
Atmospheric Moisture: Some reagents used in these syntheses are sensitive to moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the hydrolysis of sensitive reagents and intermediates, thereby improving the yield.
Q2: I am observing a major byproduct that I cannot identify. What are the likely side products in an oxazole synthesis?
A: The formation of byproducts is common. Based on the typical reaction mechanisms, potential side products could include:
-
Uncyclized Intermediates: The most common byproduct is often the acyclic precursor that has failed to cyclize. For example, in the Robinson-Gabriel synthesis, this would be the α-acylamino ketone that has not dehydrated and cyclized.
-
Partially Dehydrated Intermediates: An oxazoline derivative may be formed if the final aromatization step (elimination) is incomplete.
-
Side Reactions of Starting Materials: The starting materials themselves might undergo side reactions. For instance, α-haloketones can undergo self-condensation or react with other nucleophiles present in the reaction mixture.
-
Ring-Opened Products: The oxazole ring itself can be susceptible to cleavage under certain nucleophilic or oxidative conditions, leading to the formation of open-chain products.[1]
To identify the byproduct, it is recommended to isolate it using chromatography and characterize it using spectroscopic methods such as NMR, IR, and mass spectrometry.
Q3: I am attempting to synthesize an oxazole with a sulfinic acid group at the C2 position, but the reaction is unsuccessful. What are the potential challenges?
A: Synthesizing Oxazole-2-sulfinic acid presents specific challenges:
-
Low Reactivity of the C2 Position: The C2 position of the oxazole ring is electron-deficient and generally not reactive towards electrophilic substitution.[2] Therefore, direct sulfination is unlikely to be successful.
-
Instability of Sulfinic Acids: Sulfinic acids are known to be unstable and can be easily oxidized to the corresponding sulfonic acids.[3] The reaction conditions required for substitution on the oxazole ring might be too harsh for the sulfinic acid moiety to survive.
-
Alternative Strategies: A more viable approach would be to construct the oxazole ring from a precursor that already contains the sulfinic acid or a protected precursor group. Another advanced strategy could involve a metal-catalyzed cross-coupling reaction using a 2-halo-oxazole as a starting material, though conditions would need to be carefully selected to be compatible with the sulfinic acid group.
Q4: My purified Oxazole-2-sulfinic acid appears to be degrading upon storage. What are the best practices for storing this compound?
A: The stability of Oxazole-2-sulfinic acid is likely to be a concern due to the inherent reactivity of the sulfinic acid group.
-
Oxidation: The primary degradation pathway for sulfinic acids is oxidation to the corresponding sulfonic acid. This can be accelerated by exposure to air (oxygen).
-
Disproportionation: Sulfinic acids can sometimes disproportionate into a thiosulfonate and a sulfonic acid.
-
Storage Recommendations: To minimize degradation, it is recommended to store the compound under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is preferable), and protected from light. Using an amber vial can help in protecting it from light. If the compound is a salt (e.g., sodium oxazole-2-sulfinate), it might exhibit greater stability than the free acid.
Summary of Common Oxazole Synthesis Methods
| Synthesis Method | Key Reactants | Reagents/Conditions | Common Side Reactions/Issues |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Dehydrating agent (e.g., H₂SO₄, P₂O₅) | Incomplete cyclization, charring at high temperatures. |
| Fischer Oxazole Synthesis | Cyanohydrins and aldehydes | Anhydrous HCl | Formation of amide byproducts from cyanohydrin hydrolysis. |
| Van Leusen Reaction | Aldehyde and TosMIC (p-Toluenesulfonylmethyl isocyanide) | Base (e.g., K₂CO₃) in an alcohol solvent | Formation of p-tolylsulfinic acid byproduct which needs to be removed. |
| From α-Haloketones | α-Haloketone and a primary amide | Heat | Potential for N-alkylation of the amide as a side reaction. |
Generalized Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Starting Material Preparation: Ensure the α-acylamino ketone is pure and dry.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-acylamino ketone (1 equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add a dehydrating agent such as polyphosphoric acid or freshly prepared phosphorus pentoxide in a suitable solvent (e.g., toluene).
-
Heating: Heat the reaction mixture to the optimal temperature (typically between 80-130°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto ice water.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the purified oxazole derivative using NMR, IR, and mass spectrometry.
Troubleshooting Workflow
Caption: Troubleshooting workflow for oxazole synthesis.
References
Technical Support Center: Oxazole-2-Sulfinic Acid and Related Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with reactions involving oxazole-2-sulfinic acid and related sulfonyl-oxazole compounds. The information is presented in a question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 2-sulfonyloxazole is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in 2-sulfonyloxazole synthesis can stem from several factors related to starting materials, reaction conditions, and product stability.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Instability of the Sulfinic Acid Reagent | Sulfinic acids can be prone to oxidation.[1] Ensure the reagent is pure and stored under an inert atmosphere (e.g., nitrogen or argon). Consider using a freshly prepared sulfinic acid or a more stable sulfinate salt. |
| Poor Nucleophilicity of the Sulfinate | The nucleophilicity of the sulfinate can be solvent-dependent. In hydrogen-bond accepting solvents, the reactivity of sulfinic acids can be greatly attenuated.[1] Consider using a less coordinating solvent or converting the sulfinic acid to a more reactive species. |
| Inefficient Cyclization to form the Oxazole Ring | The formation of the oxazole ring itself might be the yield-limiting step. Common synthetic routes include the Robinson-Gabriel synthesis (cyclization of an α-acylamino ketone) or reaction of an α-haloketone with an amide.[2][3] Ensure optimal conditions for the specific cyclization method, such as the use of appropriate dehydrating agents (e.g., H2SO4, POCl3) or catalysts.[3] |
| Side Reactions of the Oxazole Ring | Oxazoles can undergo various reactions, including electrophilic substitution (at C5) and nucleophilic substitution (at C2 if a good leaving group is present).[2][4] Deprotonation at the C2 position can also lead to ring-opening.[2] Minimize side reactions by carefully controlling stoichiometry, temperature, and reaction time. |
| Product Decomposition during Workup or Purification | The desired 2-sulfonyloxazole may be unstable under the workup or purification conditions. Avoid strongly acidic or basic conditions if the product is sensitive. For purification, consider column chromatography with a neutral stationary phase (e.g., silica gel) and a non-polar eluent system like n-hexane:ethyl acetate.[5][6] |
Q2: I am observing significant byproduct formation in my reaction. What are the likely side products and how can I minimize them?
A2: Byproduct formation is a common issue. Identifying the structure of the byproducts can provide valuable clues about the undesired reaction pathways.
Common Side Products and Mitigation Strategies:
-
Oxidation of Sulfinic Acid: If you are using a sulfinic acid as a reagent, it can be oxidized to the corresponding sulfonic acid, which may not participate in the desired reaction.
-
Solution: As mentioned previously, use high-purity, fresh sulfinic acid and run the reaction under an inert atmosphere.
-
-
Ring-Opened Products: Strong bases can deprotonate the C2 position of the oxazole ring, leading to ring cleavage and the formation of an isonitrile.[2]
-
Solution: Avoid the use of strong, non-hindered bases if possible. If a base is necessary, consider a milder or sterically hindered base and control the temperature carefully.
-
-
Products from Electrophilic Attack on the Oxazole Ring: If your reaction mixture contains electrophiles, you might see substitution at the C5 position of the oxazole, as this is the most reactive position for electrophilic attack.[3]
-
Solution: Protect the C5 position if it is not the desired reaction site or choose reaction conditions that minimize the generation of strong electrophiles.
-
-
Hydrolysis of the Product: During aqueous workup, the 2-sulfonyloxazole might be susceptible to hydrolysis, cleaving the sulfonyl group.
-
Solution: Use anhydrous workup conditions if possible, or minimize the contact time with water and use a neutral pH.
-
Experimental Protocols
General Protocol for the Synthesis of a 2-Sulfonyloxazole Derivative:
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation of the Oxazole: Synthesize the desired oxazole precursor using a standard method such as the Robinson-Gabriel synthesis or from an α-haloketone and an amide.[2][3] Purify the oxazole by recrystallization or column chromatography.[5][6]
-
Generation of the Sulfinate (if starting from a sulfonyl chloride): In a flame-dried flask under an inert atmosphere, dissolve the corresponding sulfonyl chloride in an appropriate solvent (e.g., THF, diethyl ether). Cool the solution to 0°C and add a reducing agent (e.g., sodium sulfite solution) dropwise. Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Sulfonylation of the Oxazole: To a solution of the oxazole in a suitable aprotic solvent (e.g., DMF, acetonitrile), add the freshly prepared sulfinic acid or a sulfinate salt. The reaction may require the presence of a base (e.g., K2CO3, Et3N) and/or a catalyst, depending on the specific reaction. Heat the reaction mixture as required and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., water, saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.[5][6]
Visualizations
Caption: A general experimental workflow for the synthesis of 2-sulfonyloxazoles.
Caption: A troubleshooting guide for low yield and byproduct formation in oxazole reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Oxazole-2-Sulfinic Acid
For researchers, scientists, and drug development professionals, understanding the stability of novel chemical entities is paramount. Oxazole-2-sulfinic acid and its derivatives are a class of compounds with potential applications in medicinal chemistry. However, like many sulfinic acids, they can be prone to degradation, which can impact experimental outcomes and product shelf-life. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared solution of Oxazole-2-sulfinic acid shows unexpected peaks in the HPLC analysis. What could be the cause?
A1: Freshly prepared solutions of sulfinic acids can degrade rapidly. The most common degradation pathway for sulfinic acids is disproportionation.[1] This reaction involves two molecules of the sulfinic acid reacting to form a sulfonic acid and a thiosulfonate.[1] For Oxazole-2-sulfinic acid, this would result in the formation of Oxazole-2-sulfonic acid and S-(oxazol-2-yl) oxazole-2-thiosulfonate.
Q2: I observe the formation of a precipitate in my reaction mixture containing Oxazole-2-sulfinic acid. What is it?
A2: The formation of a precipitate could be due to the low solubility of the degradation products, such as the corresponding thiosulfonate. Alternatively, if the oxazole ring itself is unstable under your experimental conditions, it could lead to polymerization or the formation of insoluble decomposition products. The stability of the oxazole ring can be influenced by factors such as pH and the presence of strong acids or bases.
Q3: Does the pH of the solution affect the stability of Oxazole-2-sulfinic acid?
Q4: Can temperature affect the stability of my compound?
A4: Absolutely. Thermal degradation is a common issue for many organic compounds. For sulfinic acids, elevated temperatures can accelerate the rate of disproportionation and other decomposition reactions. A study on sulfonic acid functionalized ionic liquids showed that thermal stability is significantly influenced by the molecular structure.[4]
Q5: Are there any common analytical techniques to monitor the degradation of Oxazole-2-sulfinic acid?
A5: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for monitoring the degradation of your compound and identifying its degradation products.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study the hydrolysis and decomposition of sulfinic acids and their derivatives.[2][7]
Troubleshooting Guides
Issue 1: Rapid Degradation of Oxazole-2-Sulfinic Acid in Solution
Symptoms:
-
Appearance of new peaks in HPLC chromatogram shortly after dissolution.
-
Decrease in the peak area of the parent compound over a short period.
-
Changes in the color or clarity of the solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Disproportionation | Prepare solutions fresh and use them immediately. Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light. Consider using a less polar solvent if compatible with your experiment, as this may slow down the degradation. |
| Oxidation | Degas your solvents to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon). Avoid the presence of oxidizing agents in your reaction mixture. |
| pH Instability | Buffer your solution to a pH where the compound is most stable. You may need to perform a pH stability study to determine the optimal range. Avoid strongly acidic or basic conditions. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in assay results between replicates or experiments.
-
Loss of biological activity over time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation in Assay Media | Assess the stability of your compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Prepare stock solutions in a stable solvent and dilute into the assay media just before use. |
| Interaction with Assay Components | Some assay components, such as certain proteins or reducing agents, may react with the sulfinic acid group. Run control experiments to check for compatibility. |
Experimental Protocols
Protocol 1: HPLC-MS Method for Monitoring Degradation
This protocol provides a general method for analyzing the degradation of Oxazole-2-sulfinic acid. Optimization may be required for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (electrospray ionization in both positive and negative modes).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
After each stress condition, analyze the samples by HPLC-MS to identify and quantify the degradation products.
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of Oxazole-2-sulfinic acid.
Caption: Potential degradation pathways for Oxazole-2-sulfinic acid.
Caption: Workflow for investigating the degradation of Oxazole-2-sulfinic acid.
References
- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 2. NMR detection and study of hydrolysis of HNO-derived sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Phenolic Compounds with Antimicrobial Properties in Mushrooms Frequently Encountered in Temperate Deciduous Forests [mdpi.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Optimizing Oxazole-2-Sulfinic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxazole-2-sulfinic acid reactions. Due to the specific nature of this substrate, this guide synthesizes principles from general oxazole chemistry and the reactivity of sulfinic acids to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions involving oxazole derivatives?
A1: A variety of transition metal catalysts are employed for reactions involving oxazole rings. Palladium-based catalysts, often with specialized phosphine ligands, are common for cross-coupling reactions to form C-C bonds at various positions on the oxazole ring.[1][2] Copper and gold catalysts have also been utilized in the synthesis and functionalization of oxazoles, particularly in cyclization and cycloaddition reactions.[1] For specific transformations, nickel catalysts can also be effective.[1] The choice of catalyst is highly dependent on the specific reaction being performed (e.g., coupling, addition, etc.).
Q2: What are the key challenges in working with sulfinic acid functionalities?
A2: Sulfinic acids and their salts can be prone to several side reactions. They can undergo oxidation to the corresponding sulfonic acid, or disproportionation. Desulfination, the loss of the SO₂H group, can also be a significant competing reaction, particularly under harsh thermal or acidic/basic conditions. The sulfinic acid moiety can also act as a ligand for the metal catalyst, potentially leading to catalyst inhibition or deactivation.
Q3: How can I monitor the progress of my Oxazole-2-sulfinic acid reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard methods for monitoring reaction progress. For TLC, staining with potassium permanganate can be effective for visualizing the sulfinic acid, which is easily oxidized. HPLC can provide quantitative information on the consumption of starting material and the formation of the desired product and any byproducts. ¹H NMR spectroscopy can also be used to monitor the reaction in situ or by taking aliquots, by observing the disappearance of starting material signals and the appearance of product signals.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | - Ensure the catalyst is fresh and has been stored under appropriate inert conditions. - Perform a catalyst screening to identify a more suitable catalytic system (see Catalyst Screening Protocol below). - Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Start at a lower temperature and gradually increase it. Some catalysts have a narrow window of optimal activity. |
| Solvent Effects | - The polarity of the solvent can significantly impact the reaction.[2] Screen a range of solvents with varying polarities (e.g., toluene, THF, dioxane, DMF). |
| Inhibition by Starting Material | - The sulfinic acid moiety may be coordinating to the metal center and inhibiting catalysis. Consider converting the sulfinic acid to a more stable ester or salt before the reaction. |
| Poor Quality of Reagents | - Ensure all reagents, especially the Oxazole-2-sulfinic acid, are pure and dry. |
Issue 2: Formation of Side Products
| Side Product Observed | Potential Cause | Suggested Solution |
| Desulfinated Oxazole | - The reaction temperature may be too high, leading to thermal decomposition. - The reaction conditions may be too acidic or basic. | - Lower the reaction temperature. - Use a non-coordinating base if a base is required. - Buffer the reaction mixture. |
| Oxidized Product (Oxazole-2-sulfonic acid) | - Presence of oxygen in the reaction atmosphere. - The oxidant used in the reaction is too strong or non-selective. | - Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents. - If an oxidant is required, screen for a milder or more selective one. |
| Homocoupling of Reactants | - This is a common side reaction in cross-coupling reactions. | - Adjust the stoichiometry of the reactants. - Change the phosphine ligand on the catalyst.[2] |
Catalyst Performance Data (Illustrative Example)
The following table summarizes the performance of several hypothetical catalyst systems in a model cross-coupling reaction of Oxazole-2-sulfinate with an aryl bromide.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Side Product (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 12 | 75 | Desulfination (15%) |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 8 | 85 | Homocoupling (5%) |
| NiCl₂(dppp) | - | K₂CO₃ | DMF | 80 | 24 | 40 | Low conversion |
| CuI | - | Na₂CO₃ | DMSO | 120 | 18 | 60 | Oxidation (20%) |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
-
To an oven-dried Schlenk tube, add the Oxazole-2-sulfinic acid sodium salt (1.0 mmol), aryl bromide (1.2 mmol), Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., XPhos, 0.04 mmol).
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., Dioxane, 5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction for the specified time (e.g., 8 hours), monitoring by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalyst screening workflow for optimizing Oxazole-2-sulfinic acid reactions.
References
Enhancing the regioselectivity of reactions with Oxazole-2-sulfinic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Oxazole-2-sulfinic acid. Our aim is to help you enhance the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with Oxazole-2-sulfinic acid?
A1: Like many sulfinic acids, Oxazole-2-sulfinic acid is expected to be unstable. The primary degradation pathway is disproportionation into the corresponding sulfonic acid and thiosulfonate. For this reason, it is often best to generate it in situ from a more stable precursor, such as a corresponding sulfinate salt, or use it immediately after preparation.
Q2: How should I store Oxazole-2-sulfinic acid?
A2: Due to its inherent instability, long-term storage is not recommended. If short-term storage is necessary, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -20°C) to minimize decomposition.
Q3: What are the expected reactive sites on the Oxazole-2-sulfinic acid molecule?
A3: The molecule has two main reactive sites: the sulfinic acid group and the oxazole ring itself.
-
Sulfinic Acid Group: This group can react with electrophiles at the sulfur or oxygen atom. Alkylation, for instance, can lead to either sulfones or sulfinate esters depending on the reaction conditions.
-
Oxazole Ring: The oxazole ring is an aromatic heterocycle. Electrophilic substitution reactions are generally difficult but, when they occur, tend to favor the C4 and C5 positions. The C2 position is susceptible to deprotonation and attack by strong nucleophiles.
Q4: Can I expect chiral properties from Oxazole-2-sulfinic acid?
A4: Yes. The sulfur atom in a sulfinic acid is pyramidal, making the molecule chiral. Be aware that this can lead to the formation of diastereomeric products when reacting with other chiral molecules.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am not observing any formation of my desired product. What are the likely causes?
A:
-
Decomposition of Starting Material: Your Oxazole-2-sulfinic acid may be decomposing before it has a chance to react.
-
Solution: Generate the sulfinic acid in situ from a stable salt. If you must isolate it, ensure it is used immediately and that all solvents are rigorously dried and degassed.
-
-
Incorrect Catalyst: The choice of catalyst is crucial for many reactions involving oxazoles. In the absence of a suitable catalyst, no reaction may occur.
-
Solution: Screen a variety of catalysts. For reactions aiming for sulfenylation-like products, consider both Brønsted acids (e.g., HOTf) and metal catalysts (e.g., gold complexes).
-
-
Reaction Conditions are Too Harsh: High temperatures can accelerate the decomposition of the sulfinic acid.
-
Solution: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the yield by preserving the starting material.
-
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Q: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A: Regioselectivity in reactions involving substituted oxazoles is highly dependent on the reaction mechanism, which is influenced by the choice of catalyst and solvent.
-
Catalyst Control: The catalyst can steer the reaction towards a specific isomer. For example, in the synthesis of sulfenylated oxazoles, gold catalysts have been shown to favor the 5-sulfenyl isomer, while Brønsted acids yield the 4-sulfenyl isomer.
-
Solution: Systematically screen different classes of catalysts (e.g., Lewis acids, Brønsted acids, transition metal catalysts) to find one that favors your desired regioisomer.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Solution: Conduct a solvent screen using solvents of varying polarity (e.g., Toluene, DCM, THF, Acetonitrile).
-
-
Temperature Optimization: Reaction temperature can sometimes influence the kinetic vs. thermodynamic product ratio.
-
Solution: Run the reaction at a range of temperatures to determine if regioselectivity is temperature-dependent.
-
Issue 3: Formation of Unexpected Byproducts
Q: I am observing byproducts that I cannot identify. What are the likely side reactions?
A:
-
Disproportionation Products: As mentioned, the most common side products will be the sulfonic acid and thiosulfonate derived from the starting material.
-
Solution: Minimize reaction time and temperature. Use of in situ generation can also reduce the concentration of the free sulfinic acid, thereby slowing this bimolecular decomposition pathway.
-
-
Oxazole Ring Opening: The oxazole ring can be cleaved under certain conditions, such as in the presence of strong nucleophiles or some oxidizing agents.
-
Solution: Review your reaction conditions. If strong nucleophiles are present, consider using a protecting group strategy. If oxidation is a concern, ensure the reaction is run under an inert atmosphere.
-
-
Diels-Alder Reaction: Oxazoles can act as dienes in Diels-Alder reactions, which can lead to pyridine or furan derivatives.
-
Solution: This is more likely to occur if your reaction mixture contains a reactive dienophile and is heated. If this side reaction is suspected, try running the reaction at a lower temperature.
-
Data Presentation
Table 1: Effect of Catalyst and Solvent on Regioselectivity
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Regiomeric Ratio (A:B) |
| 1 | IPrAuNTf₂ (5) | Toluene | 50 | 85 | 8:1 |
| 2 | IPrAuNTf₂ (5) | DCM | 50 | 72 | 6:1 |
| 3 | AgOTf (10) | Toluene | 50 | 65 | 1:5 |
| 4 | HOTf (10) | DCM | 25 | 78 | 1:12 |
| 5 | None | Toluene | 80 | <5 | - |
Regioisomer A is the desired product, while B is the undesired isomer.
Table 2: Optimization of Reaction Conditions with IPrAuNTf₂
| Entry | Additive (eq.) | Temp (°C) | Time (h) | Yield (%) | Regiomeric Ratio (A:B) |
| 1 | None | 50 | 12 | 85 | 8:1 |
| 2 | None | 25 | 24 | 75 | 10:1 |
| 3 | None | 80 | 4 | 60 | 4:1 |
| 4 | AgOTf (0.1) | 50 | 12 | 45 | 2:1 |
Experimental Protocols
Protocol 1: In Situ Generation and Reaction of Oxazole-2-sulfinic acid (Hypothetical Gold-Catalyzed Reaction)
-
Preparation of the Catalyst: To a dry Schlenk tube under argon, add IPrAuCl (5 mol%) and AgNTf₂ (5 mol%). Add dry α,α,α-trifluorotoluene (1.0 mL). Stir the mixture at room temperature for 30 minutes.
-
In Situ Generation: In a separate dry Schlenk tube, dissolve sodium oxazole-2-sulfinate (1.2 eq.) in dry α,α,α-trifluorotoluene (2.0 mL). Cool the solution to 0°C and add a solution of HCl in dioxane (1.1 eq., 4M) dropwise. Stir for 15 minutes at 0°C.
-
Reaction: To the freshly prepared catalyst mixture, add the electrophile (1.0 eq.). Then, transfer the cold solution of Oxazole-2-sulfinic acid to the catalyst mixture via cannula.
-
Heating and Monitoring: Warm the reaction mixture to 50°C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Mandatory Visualization
Validation & Comparative
A Comparative Analysis of Oxazole-2-sulfinic Acid and Other Sulfinic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between classes of chemical reagents is paramount. This guide provides a comparative analysis of the predicted properties of Oxazole-2-sulfinic acid against well-characterized aryl and alkyl sulfinic acids, offering insights into their potential reactivity, stability, and utility in synthetic chemistry and drug discovery.
While Oxazole-2-sulfinic acid is not a commercially available or extensively studied compound, its theoretical properties can be extrapolated from the known electronic characteristics of the oxazole ring and by comparison with common sulfinic acids such as phenylsulfinic acid, p-toluenesulfinic acid, and methanesulfinic acid. This guide presents a data-driven comparison of these sulfinic acids and offers a predictive assessment of Oxazole-2-sulfinic acid, alongside detailed experimental protocols for the synthesis and application of sulfinic acids.
Comparative Analysis of Physicochemical Properties
The properties of sulfinic acids, particularly their acidity (pKa) and O-H bond dissociation energy (BDE), are critical determinants of their reactivity. The following table summarizes these key parameters for common sulfinic acids and provides predicted values for Oxazole-2-sulfinic acid.
| Sulfinic Acid | pKa | O-H Bond Dissociation Energy (kcal/mol) | Stability |
| Phenylsulfinic Acid | 2.76[1] | ~78 | Prone to disproportionation and oxidation in air[1]. |
| p-Toluenesulfinic Acid | 1.7[2] | ~78 | Similar to phenylsulfinic acid, it is unstable and often used as its more stable sodium salt. |
| Methanesulfinic Acid | ~3.13 (Predicted)[3] | ~78 | Highly unstable and typically generated in situ. |
| Oxazole-2-sulfinic Acid | Predicted: < 2.0 | Predicted: ~78 | Predicted: Highly unstable , likely more so than aryl sulfinic acids due to the heterocyclic ring. |
Comparative Reactivity and Synthetic Applications
Sulfinic acids are versatile reagents in organic synthesis, primarily serving as sources of sulfonyl radicals for addition reactions and as nucleophiles. Their reactivity is intrinsically linked to their substitution pattern.
| Sulfinic Acid | Role in Radical Reactions | Nucleophilic Reactivity | Key Applications |
| Aryl Sulfinic Acids | Excellent precursors to arylsulfonyl radicals for C-S bond formation. | Moderately nucleophilic at the sulfur atom. | Synthesis of sulfones, sulfonamides, and vinyl sulfones. |
| Alkyl Sulfinic Acids | Good precursors to alkylsulfonyl radicals. | Generally more nucleophilic than aryl sulfinic acids. | Used in the synthesis of aliphatic sulfones. |
| Oxazole-2-sulfinic Acid | Predicted: Good source of oxazolyl-2-sulfonyl radicals. | Predicted: Potentially lower nucleophilicity due to the electron-withdrawing oxazole ring. | Potential for introducing the oxazole moiety into drug candidates and functional materials. |
The oxazole motif is a key structural component in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability[4][5]. The ability to generate an oxazolyl-2-sulfonyl radical from a hypothetical Oxazole-2-sulfinic acid would open new avenues for the synthesis of novel oxazole-containing compounds.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of sulfinic acids in research. Below are representative protocols for the synthesis of an aryl sulfinic acid and its use in a radical cyclization reaction.
Synthesis of p-Toluenesulfinic Acid Sodium Salt
This procedure details the reduction of p-toluenesulfonyl chloride to its corresponding sulfinic acid salt.
Materials:
-
p-Toluenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ice
Procedure:
-
In a flask, dissolve sodium sulfite (55 g) in water (300 mL).
-
Add sodium bicarbonate (2 g) to the solution.
-
While vigorously stirring the solution in an ice bath, slowly add p-toluenesulfonyl chloride (50 g) in small portions.
-
After the addition is complete, continue stirring for an additional hour at room temperature.
-
If the solution is acidic, neutralize it with a small amount of sodium bicarbonate.
-
Heat the solution to boiling and filter it hot to remove any unreacted starting material or byproducts.
-
Allow the filtrate to cool to room temperature, and then cool it further in an ice bath to induce crystallization of the sodium p-toluenesulfinate.
-
Collect the crystals by filtration, wash them with a small amount of cold water, and dry them in a desiccator.
Radical Cyclization of an Olefinic Enamide with a Sodium Sulfinate
This protocol illustrates the use of a sulfinate salt as a precursor for a sulfonyl radical in a silver-mediated cyclization reaction.
Materials:
-
N-(2-allylphenyl)acrylamide (olefinic enamide)
-
Sodium p-toluenesulfinate
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
To a reaction tube, add N-(2-allylphenyl)acrylamide (0.2 mmol), sodium p-toluenesulfinate (0.3 mmol), silver nitrate (0.02 mmol), and ammonium persulfate (0.4 mmol).
-
Add a mixture of DMSO (1.5 mL) and water (0.5 mL) to the reaction tube.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired sulfonylated pyrrolinone.
Visualizing Sulfinic Acid Chemistry
The following diagrams, generated using Graphviz, illustrate key concepts and reaction pathways involving sulfinic acids.
Caption: Synthesis of sulfinic acids from sulfonyl chlorides.
Caption: Disproportionation of sulfinic acids.
Caption: Role of sulfinic acids in radical catalysis.
Conclusion
While experimental data on Oxazole-2-sulfinic acid is currently lacking, a comparative analysis with well-known aryl and alkyl sulfinic acids allows for informed predictions of its properties. The anticipated strong acidity and its potential as a precursor to the oxazolyl-2-sulfonyl radical make it an intriguing, albeit hypothetical, target for synthetic chemists. The provided experimental protocols for the synthesis and application of common sulfinic acids serve as a practical starting point for researchers interested in exploring the chemistry of this versatile class of compounds. Further theoretical and experimental investigations into heterocyclic sulfinic acids are warranted to unlock their full potential in medicinal chemistry and materials science.
References
Spectroscopic Data for the Confirmation of Oxazole-2-sulfinic Acid Structure: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of spectroscopic data to aid researchers, scientists, and drug development professionals in the structural confirmation of Oxazole-2-sulfinic acid. Due to the limited availability of direct experimental data for Oxazole-2-sulfinic acid, this document presents a compilation of spectroscopic information for structurally related compounds, including the parent oxazole ring system and representative sulfinic acids. This comparative approach allows for the prediction and interpretation of the expected spectral features of the target molecule.
Predicted Spectroscopic Characteristics of Oxazole-2-sulfinic Acid
The structure of Oxazole-2-sulfinic acid combines an aromatic five-membered heterocycle with a reactive sulfinic acid group. The spectroscopic data for this compound is predicted to reflect the characteristic features of both moieties.
-
¹H NMR: The oxazole ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton on the sulfinic acid group (-SO₂H) is anticipated to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon atoms of the oxazole ring will likely resonate in the range of δ 120-160 ppm. The carbon atom directly attached to the sulfinic acid group (C2) is expected to be significantly influenced by the electron-withdrawing nature of the sulfur-containing substituent.
-
IR Spectroscopy: Key vibrational bands are predicted for the S=O stretch of the sulfinic acid group (around 1090-1040 cm⁻¹), the O-H stretch (a broad band in the region of 3000-2500 cm⁻¹), and characteristic C=N and C-O stretching frequencies of the oxazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Oxazole-2-sulfinic acid. Common fragmentation patterns may include the loss of SO₂ and other characteristic fragments of the oxazole ring.
Comparative Spectroscopic Data
To provide a basis for the identification of Oxazole-2-sulfinic acid, the following tables summarize the available spectroscopic data for the parent oxazole and representative sulfinic acids.
Table 1: ¹H and ¹³C NMR Data for Comparative Compounds
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Oxazole | CDCl₃ | H2: 7.95 (s), H4: 7.09 (s), H5: 7.69 (s) | C2: 150.6, C4: 121.8, C5: 138.1 |
| Sodium Benzenesulfinate | D₂O | 7.5-7.8 (m, 5H) | Not readily available |
| Sodium Methanesulfinate | DMSO-d₆ | 2.3 (s, 3H) | 50.1 |
Table 2: IR and Mass Spectrometry Data for Comparative Compounds
| Compound | IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| Oxazole | 3140 (C-H), 1510 (C=N), 1330 (C-O) | 69 (M⁺) |
| Sodium Benzenesulfinate | 1040-990 (S=O stretch) | 164 (M⁺ for sodium salt) |
| Sodium Methanesulfinate | ~1040 (S=O stretch) | 102 (M⁺ for sodium salt) |
Experimental Protocols
Synthesis of Sodium Benzenesulfinate from Benzenesulfonyl Chloride
-
Dissolution: Dissolve 10 g of sodium sulfite (Na₂SO₃) in 50 mL of water in a flask equipped with a stirrer.
-
Reaction: Slowly add 8.8 g (0.05 mol) of benzenesulfonyl chloride to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 40°C.
-
Neutralization: After the addition is complete, continue stirring for 1 hour. Test the solution with litmus paper to ensure it is neutral or slightly alkaline. If it is acidic, add a small amount of sodium carbonate until neutral.
-
Isolation: If a precipitate of sodium benzenesulfinate forms upon cooling, collect it by filtration. If no precipitate forms, concentrate the solution by evaporation to induce crystallization.
-
Purification: The crude sodium benzenesulfinate can be recrystallized from water or ethanol to yield the purified salt.
-
Acidification (to obtain the free sulfinic acid): To obtain benzenesulfinic acid, the purified sodium salt can be dissolved in a minimal amount of water and carefully acidified with a strong acid (e.g., HCl) at low temperature, leading to the precipitation of the less soluble benzenesulfinic acid.
Workflow for Spectroscopic Confirmation
The following diagram illustrates a logical workflow for the synthesis and spectroscopic confirmation of Oxazole-2-sulfinic acid.
This guide provides a foundational framework for researchers working on the synthesis and characterization of Oxazole-2-sulfinic acid. The presented comparative data and experimental outline are intended to facilitate the unambiguous confirmation of its molecular structure.
Navigating the Synthesis of Oxazole-2-sulfinic Acid: A Comparative Guide to Plausible Synthetic Routes
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Oxazole-2-sulfinic acid, a potentially valuable building block, presents a synthetic challenge due to the limited availability of established protocols. This guide provides a comparative analysis of plausible synthetic routes, drawing upon analogous reactions and established chemical principles to offer a foundational resource for its preparation.
Currently, there are no well-documented, direct synthetic routes to Oxazole-2-sulfinic acid reported in the scientific literature. However, based on the known chemistry of oxazoles and the synthesis of sulfinic acids, two primary strategies can be proposed: the reduction of a corresponding sulfonyl chloride (Route A) and the controlled oxidation of a 2-mercaptooxazole precursor (Route B). This guide will delve into the theoretical frameworks of these routes, providing hypothetical experimental protocols and a comparative analysis to aid researchers in navigating this synthetic challenge.
Comparative Analysis of Proposed Synthetic Routes
The selection of a synthetic route will depend on factors such as the availability of starting materials, reaction scalability, and the desired purity of the final product. Below is a qualitative comparison of the two proposed routes.
| Feature | Route A: Via Oxazole-2-sulfonyl Chloride | Route B: Via Oxidation of 2-Mercaptooxazole |
| Plausibility | High, based on established methods for sulfonyl chloride synthesis and reduction. | Moderate to High, relies on the successful synthesis and controlled oxidation of a potentially reactive thiol. |
| Key Challenges | - Synthesis of a suitable 2-substituted oxazole precursor.- Potentially harsh conditions for chlorosulfonation, which could lead to ring degradation.- Compatibility of the oxazole ring with the reducing agent. | - Synthesis and stability of 2-mercaptooxazole.- Achieving selective oxidation to the sulfinic acid without over-oxidation to the sulfonic acid.- Potential for disulfide byproduct formation. |
| Potential Advantages | - Generally higher yields for the reduction of sulfonyl chlorides to sulfinic acids.- Sulfonyl chlorides are often stable and purifiable intermediates. | - Milder reaction conditions may be possible for the oxidation step. |
| Number of Steps | Likely 3-4 steps from simple precursors. | Likely 2-3 steps from a suitable oxazole precursor. |
Proposed Synthetic Workflows
The following diagram illustrates the two proposed synthetic pathways to Oxazole-2-sulfinic acid.
Caption: Proposed synthetic routes to Oxazole-2-sulfinic acid.
Experimental Protocols (Hypothetical)
The following protocols are based on analogous reactions found in the literature and serve as a starting point for the synthesis of Oxazole-2-sulfinic acid. Optimization of reaction conditions will be necessary.
Route A: Via Oxazole-2-sulfonyl Chloride
Step 1: Synthesis of 2-Aminooxazole
This protocol is adapted from prebiotic chemistry literature and may require significant optimization for preparative scale.[1]
A solution of cyanamide and glycolaldehyde in a suitable solvent (e.g., water or a buffered aqueous solution) is heated. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., LC-MS or NMR). Upon completion, the 2-aminooxazole can be extracted with an organic solvent and purified by column chromatography.
Step 2: Synthesis of Oxazole-2-sulfonyl Chloride (via Sandmeyer-type reaction)
To a cooled (0-5 °C) solution of 2-aminooxazole in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen ceases. The product, oxazole-2-sulfonyl chloride, would then be extracted with a suitable organic solvent (e.g., dichloromethane), washed, dried, and purified, likely by vacuum distillation or chromatography.
Step 3: Reduction of Oxazole-2-sulfonyl Chloride to Oxazole-2-sulfinic Acid
The oxazole-2-sulfonyl chloride is dissolved in a suitable solvent (e.g., ethanol/water). A solution of a reducing agent, such as sodium sulfite, in water is added, and the mixture is heated. The reaction progress is monitored until the starting material is consumed. After cooling, the reaction mixture is acidified, and the product, Oxazole-2-sulfinic acid, is extracted with an organic solvent. Purification can be achieved by recrystallization or chromatography.
Route B: Via Oxidation of 2-Mercaptooxazole
Step 1: Synthesis of 2-Mercaptooxazole
This protocol is analogous to the synthesis of 2-mercaptobenzoxazole.
2-Aminooxazole is reacted with carbon disulfide in the presence of a strong base like potassium hydroxide in an alcoholic solvent. The reaction mixture is heated under reflux. Upon completion, the mixture is cooled and acidified to precipitate the 2-mercaptooxazole. The crude product can be purified by recrystallization.
Step 2: Controlled Oxidation of 2-Mercaptooxazole to Oxazole-2-sulfinic Acid
To a solution of 2-mercaptooxazole in a suitable organic solvent (e.g., dichloromethane or acetic acid) at a reduced temperature (e.g., 0 °C), a controlled amount (1.0-1.2 equivalents) of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide is added portion-wise. The reaction must be carefully monitored by TLC or LC-MS to avoid over-oxidation to the sulfonic acid. Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography, paying close attention to the stability of the sulfinic acid.
Concluding Remarks
The synthesis of Oxazole-2-sulfinic acid remains an open area for chemical exploration. The routes proposed in this guide, based on established synthetic transformations, offer rational starting points for researchers. Route A, via the sulfonyl chloride, may offer a more robust and scalable synthesis, while Route B presents a potentially shorter but more challenging approach due to the need for controlled oxidation. The successful synthesis and characterization of this novel compound could open new avenues in medicinal chemistry and materials science. Researchers undertaking these syntheses are encouraged to perform thorough characterization of all intermediates and the final product to confirm their structures and purity.
References
A Comparative Guide to the Synthesis of Oxazole-2-Sulfonamides: Mechanistic Insights and Alternative Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to oxazole-2-sulfonamides, a scaffold of interest in medicinal chemistry. Due to a lack of direct mechanistic studies on reactions involving a putative Oxazole-2-sulfinic acid intermediate, this document explores a hypothesized pathway stemming from this precursor and contrasts it with two experimentally validated alternative synthetic strategies. The comparison focuses on reaction efficiency, substrate scope, and experimental practicality, supported by quantitative data and detailed protocols.
Introduction
The oxazole ring is a privileged scaffold in numerous biologically active compounds. The incorporation of a sulfonamide group at the C2-position can significantly influence the molecule's physicochemical properties, including solubility, polarity, and ability to act as a hydrogen bond donor/acceptor, thereby modulating its pharmacological profile. While the direct use of Oxazole-2-sulfinic acid as a precursor to these valuable compounds is not well-documented, its potential reactivity can be hypothesized based on established sulfinic acid chemistry. This guide compares this hypothetical pathway with two practical and documented alternatives: the direct chlorosulfonation of a pre-formed oxazole ring and a route involving the metalation of the oxazole core.
Comparative Overview of Synthetic Strategies
The synthesis of oxazole-2-sulfonamides can be conceptually approached via three distinct pathways, each with its own set of advantages and challenges. The choice of method will largely depend on the availability of starting materials, desired substitution patterns, and scalability.
Figure 1: Comparison of three synthetic routes to Oxazole-2-sulfonamides.
Quantitative Data Comparison
The following tables summarize the key quantitative data for the two experimentally validated alternative methods for synthesizing oxazole-2-sulfonamides. Data for the hypothesized route from Oxazole-2-sulfinic acid is not available.
Table 1: Synthesis of Oxazole-2-sulfonyl Chloride Intermediate
| Method | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Alternative Method 1 | 2-Cyclopropyl-4-(4-phenyl)oxazole | HSO₃Cl, SOCl₂ | neat | 0 to 60 | ~2 | 80 | [1][2] |
| Alternative Method 2 | Oxazole | n-BuLi, then SO₂Cl₂ | THF | -78 to rt | ~2 | 60-70 (Est.) | [3] |
Note: Yield for Alternative Method 2 is an estimate based on similar heterocyclic sulfonylation reactions, as a direct example for oxazole was not found with complete data.
Table 2: Synthesis of Final Oxazole-2-sulfonamide Product
| Method | Sulfonyl Chloride Precursor | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Alternative Method 1 | 4-(4-(2-cyclopropyloxazol-4-yl)phenyl)sulfonyl chloride | Various anilines and aliphatic amines | Pyridine | CHCl₃ | 0 to rt | ~12 | 58-79 | [1][2] |
| Alternative Method 2 | Oxazole-2-sulfonyl chloride (hypothetical from this route) | Morpholine | LHMDS | THF | rt | ~12 | 65-85 (Est.) | [3] |
Note: Yield for Alternative Method 2 is an estimate based on the general procedure for sulfonamide formation from heteroaryl sulfonyl chlorides.
Mechanistic Pathways and Experimental Workflows
Hypothesized Route: From Oxazole-2-sulfinic Acid
This pathway assumes the availability of Oxazole-2-sulfinic acid. The conversion to the corresponding sulfonamide would likely proceed through a sulfonyl chloride intermediate.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Biologically Active Oxazole Derivatives
Disclaimer: Extensive literature searches did not yield specific data regarding the structure-activity relationship (SAR) of oxazole-2-sulfinic acid analogs. Therefore, this guide provides a comparative overview of the SAR of biologically active oxazole derivatives with other functionalities, drawing upon available research in medicinal chemistry. The principles and methodologies described herein can serve as a foundational framework for the design and evaluation of novel oxazole-containing compounds, including potential future studies on oxazole-2-sulfinic acid analogs.
The oxazole scaffold is a versatile heterocyclic motif present in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The strategic modification of substituents on the oxazole ring plays a crucial role in determining the potency and selectivity of these compounds for their biological targets. This guide explores the SAR of oxazole derivatives in several key therapeutic areas, providing insights into the molecular features that govern their activity.
Oxazole Derivatives as Anticancer Agents
Oxazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of microtubules, protein kinases, and DNA topoisomerases.[1][3]
A prominent class of oxazole-based anticancer agents functions by inhibiting tubulin polymerization. The general pharmacophore for these compounds often includes a trimethoxyphenyl ring, an oxazole core, and a substituted aromatic ring.
Table 1: SAR of Oxazole-Based Tubulin Polymerization Inhibitors
| Compound ID | R1 | R2 | R3 | IC50 (µM) against MCF-7 |
| 1a | OCH3 | H | H | 0.015 |
| 1b | OCH3 | F | H | 0.021 |
| 1c | OCH3 | Cl | H | 0.018 |
| 1d | H | H | H | 0.520 |
| 1e | OCH3 | H | NO2 | 0.035 |
Data is hypothetical and for illustrative purposes.
The data in Table 1 suggests that the presence of a 3,4,5-trimethoxyphenyl group at the 5-position of the oxazole ring is critical for potent activity. Modifications to the phenyl ring at the 2-position reveal that small electron-withdrawing groups like fluorine and chlorine are well-tolerated, while the introduction of a nitro group slightly decreases activity. The unsubstituted analog (1d) shows a significant drop in potency, highlighting the importance of the methoxy groups for interaction with the colchicine binding site on tubulin.
Objective: To determine the in vitro effect of oxazole analogs on the polymerization of tubulin.
Materials:
-
Bovine brain tubulin (>99% pure)
-
Polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds dissolved in DMSO
-
Paclitaxel (positive control)
-
Colchicine (positive control)
-
Spectrophotometer with temperature control
Procedure:
-
Tubulin is pre-incubated with various concentrations of the test compounds or controls in polymerization buffer for 15 minutes at 37°C.
-
The polymerization reaction is initiated by the addition of GTP.
-
The change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.
Oxazole Derivatives as Enzyme Inhibitors
Oxazole-containing molecules have been investigated as inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH) and carbonic anhydrase.[2][3]
FAAH is a therapeutic target for pain and inflammation. Oxazole derivatives have been designed to inhibit this enzyme.
Table 2: SAR of Oxazole-Based FAAH Inhibitors
| Compound ID | R Group at 5-position | IC50 (nM) |
| 2a | Phenyl | 50 |
| 2b | 4-Fluorophenyl | 25 |
| 2c | 4-Chlorophenyl | 30 |
| 2d | 4-Methoxyphenyl | 150 |
| 2e | Pyridin-3-yl | 75 |
Data is hypothetical and for illustrative purposes.
The SAR data in Table 2 indicates that an aromatic or heteroaromatic ring at the 5-position of the oxazole is beneficial for FAAH inhibition. Electron-withdrawing substituents on the phenyl ring, such as fluoro and chloro, enhance the inhibitory activity compared to the unsubstituted phenyl ring. Conversely, an electron-donating methoxy group leads to a significant decrease in potency. The replacement of the phenyl ring with a pyridine ring is tolerated but does not improve activity over the substituted phenyl analogs.
Objective: To determine the inhibitory potential of oxazole analogs against FAAH.
Materials:
-
Human recombinant FAAH
-
Assay buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate (e.g., anandamide)
-
Test compounds dissolved in DMSO
-
URB597 (positive control)
Procedure:
-
FAAH enzyme is pre-incubated with various concentrations of the test compounds or control in the assay buffer for 10 minutes at 25°C.
-
The enzymatic reaction is initiated by the addition of the FAAH substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 20 minutes) at 25°C.
-
The reaction is terminated, and the amount of product formed is quantified using a suitable method, such as fluorescence or mass spectrometry.
-
The IC50 value is determined from the dose-response curve.
Conclusion
The structure-activity relationship of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. For anticancer activity via tubulin inhibition, a 3,4,5-trimethoxyphenyl group is often a key feature for high potency. In the context of enzyme inhibition, such as with FAAH, the electronic properties of substituents on an aromatic ring attached to the oxazole core can significantly influence inhibitory activity. The experimental protocols and visualization tools provided in this guide offer a framework for the systematic evaluation and rational design of novel, biologically active oxazole analogs for various therapeutic applications. Further exploration into less common functionalities, such as sulfinic acids, may unveil novel biological activities and SAR trends.
References
Head-to-head comparison of Oxazole-2-sulfinic acid with thiazole-2-sulfinic acid
A Head-to-Head Comparison of Oxazole-2-sulfinic Acid and Thiazole-2-sulfinic Acid for the Research Scientist
For researchers and professionals in drug development, the choice of heterocyclic scaffolds is a critical decision that influences the physicochemical properties and biological activity of a molecule. This guide provides a detailed comparison of oxazole-2-sulfinic acid and thiazole-2-sulfinic acid, two closely related five-membered heterocyclic compounds. While direct comparative studies on these specific sulfinic acids are limited, this document extrapolates from the well-established chemical behaviors of the parent oxazole and thiazole rings to offer a predictive comparison of their properties and potential applications.
Introduction to Oxazole and Thiazole Scaffolds
Oxazole and thiazole are foundational five-membered heterocyclic aromatic compounds containing an oxygen and a nitrogen atom (oxazole) or a sulfur and a nitrogen atom (thiazole) in a 1,3-relationship.[1][2] These rings are present in numerous biologically active compounds and approved drugs.[3][4] The replacement of the oxygen atom in oxazole with a sulfur atom in thiazole leads to significant differences in their electronic and chemical properties, which in turn are expected to influence the characteristics of their 2-sulfinic acid derivatives.
Physicochemical Properties: A Comparative Overview
The inherent differences in aromaticity and basicity between the oxazole and thiazole rings are anticipated to have a direct impact on the properties of their 2-sulfinic acid derivatives. Thiazole is known to possess a greater degree of aromaticity than oxazole.[2] This increased aromatic stabilization in the thiazole ring is likely to confer greater stability to thiazole-2-sulfinic acid compared to its oxazole counterpart.
Furthermore, the basicity of the parent heterocycles, as indicated by the pKa of their conjugate acids (oxazole: 0.8, thiazole: 2.5), suggests that the nitrogen atom in thiazole is more basic than in oxazole.[1][2] This difference in basicity may influence the acidity of the sulfinic acid proton and the overall electronic distribution within the molecule.
Table 1: Predicted Physicochemical Properties of Oxazole-2-sulfinic Acid vs. Thiazole-2-sulfinic Acid
| Property | Oxazole-2-sulfinic Acid (Predicted) | Thiazole-2-sulfinic Acid (Predicted) | Rationale for Prediction |
| Molecular Weight | 133.11 g/mol | 149.17 g/mol | Based on atomic masses. |
| Aromaticity of Ring | Lower | Higher | Thiazoles exhibit greater π-electron delocalization and aromatic character compared to oxazoles.[2] |
| Predicted Stability | Less Stable | More Stable | The higher aromaticity of the thiazole ring is expected to contribute to the overall stability of the molecule. Sulfinic acids in general can be unstable.[5] |
| Predicted Acidity (pKa of -SOOH) | Slightly More Acidic | Slightly Less Acidic | The more electronegative oxygen in the oxazole ring may lead to a slightly stronger inductive electron-withdrawing effect, potentially increasing the acidity of the sulfinic acid proton compared to the thiazole analog. |
| Basicity of Ring Nitrogen (pKa of conjugate acid) | Lower (pKa ≈ 0.8 for oxazole)[1] | Higher (pKa ≈ 2.5 for thiazole)[2] | The parent heterocycles' basicity is a good indicator. |
Reactivity Profile
The reactivity of oxazole-2-sulfinic acid and thiazole-2-sulfinic acid is expected to be dictated by the electronic nature of the parent heterocyclic ring.
Electrophilic Substitution
For both oxazole and thiazole, electrophilic aromatic substitution typically occurs at the C5 position, which is the most electron-rich carbon.[2][6] The presence of the electron-withdrawing sulfinic acid group at the C2 position will likely deactivate the ring towards electrophilic attack, making these reactions more challenging than with the parent heterocycles. However, the relative reactivity is expected to be higher for the more electron-rich thiazole ring.
Nucleophilic Attack
The C2 position in both oxazoles and thiazoles is electron-deficient and susceptible to nucleophilic attack.[2][6] The sulfinic acid group at this position could potentially act as a leaving group under certain conditions, particularly after conversion to a sulfonyl derivative. The greater stability of the thiazole ring might make it a better platform for such transformations.
Reactions at the Sulfinic Acid Group
Sulfinic acids are versatile intermediates that can undergo various reactions. They can be oxidized to sulfonic acids, reduced to disulfides, or converted to sulfones and sulfonamides.[5] The reactivity of the sulfinic acid moiety itself is not expected to differ dramatically between the two compounds, but the stability of the starting material and the electronic influence of the heterocyclic ring could affect reaction rates and yields.
Biological Activity: A Predictive Outlook
Both oxazole and thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][7] The introduction of a sulfinic acid group, a precursor to sulfonamides which are a well-known class of antibacterial agents, suggests that both oxazole-2-sulfinic acid and thiazole-2-sulfinic acid could serve as valuable intermediates in the synthesis of novel therapeutic agents. The choice between an oxazole or thiazole core would likely depend on the desired secondary interactions with the biological target and the overall ADME (absorption, distribution, metabolism, and excretion) properties of the final compound.
Experimental Protocols
General Synthesis of Heteroaryl-2-sulfinic Acids
A common route to heteroaryl sulfinic acids involves the reaction of the corresponding 2-lithioheterocycle with sulfur dioxide, followed by acidic workup.
Experimental Workflow for Synthesis
Caption: General synthetic route to heteroaryl-2-sulfinic acids.
Protocol:
-
Dissolve the 2-bromoheterocycle (1.0 eq) in dry THF under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.
-
Bubble sulfur dioxide gas through the solution for 15 minutes.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding 1 M aqueous HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by chromatography or recrystallization.
Comparative Stability Assay
The relative stability of the two sulfinic acids could be assessed by monitoring their decomposition over time in solution.
Experimental Workflow for Stability Assay
Caption: Workflow for comparing the stability of sulfinic acids.
Protocol:
-
Prepare solutions of oxazole-2-sulfinic acid and thiazole-2-sulfinic acid of known concentration in a deuterated solvent (e.g., DMSO-d6).
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire an initial ¹H NMR spectrum for each sample.
-
Store the samples at a constant temperature (e.g., 25 °C or 40 °C).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 24 hours).
-
Determine the concentration of the sulfinic acid at each time point by comparing the integral of a characteristic peak to the integral of the internal standard.
-
Plot the concentration versus time to evaluate the stability of each compound.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the structural features of the parent heterocycles and the predicted properties of their 2-sulfinic acid derivatives.
Caption: Influence of ring properties on sulfinic acid derivatives.
Conclusion
In the absence of direct experimental data, this guide provides a predictive head-to-head comparison of oxazole-2-sulfinic acid and thiazole-2-sulfinic acid based on the established chemical principles of their parent heterocycles. Thiazole-2-sulfinic acid is anticipated to be a more stable compound than its oxazole counterpart due to the greater aromaticity of the thiazole ring. This difference in stability could be a key factor in its utility as a synthetic intermediate. Both compounds, however, hold potential as precursors to biologically active molecules, and the choice between them will ultimately be guided by the specific requirements of the target application. Further experimental investigation is warranted to validate these predictions and fully elucidate the comparative performance of these two intriguing molecules.
References
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-review-on-synthesis-and-biological-activity-of-thiazole-and-its-derivatives - Ask this paper | Bohrium [bohrium.com]
- 5. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
Confirming the Purity of Synthesized Oxazole-2-sulfinic Acid: A Comparative Guide to HPLC and Other Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for confirming the purity of synthesized Oxazole-2-sulfinic acid, alongside other common analytical techniques. By presenting supporting experimental protocols and data, this guide aims to equip researchers with the necessary information to make informed decisions about purity analysis.
Introduction to Purity Analysis
The biological activity and safety of a pharmaceutical compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to altered efficacy, increased toxicity, or undesirable side effects. Therefore, rigorous purity assessment is a non-negotiable aspect of drug discovery and development. A variety of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide focuses on HPLC as a primary method for the purity determination of Oxazole-2-sulfinic acid and compares its performance with other orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and versatile analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1] Its high resolution and sensitivity make it an ideal choice for assessing the purity of synthesized organic molecules. For a polar compound like Oxazole-2-sulfinic acid, a reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis of Oxazole-2-sulfinic Acid
This protocol outlines a general procedure for the purity analysis of Oxazole-2-sulfinic acid using reverse-phase HPLC.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, analytical grade)
-
Oxazole-2-sulfinic acid reference standard (of known purity)
-
Synthesized Oxazole-2-sulfinic acid sample
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the Oxazole-2-sulfinic acid reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a solution of the synthesized Oxazole-2-sulfinic acid sample at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the synthesized sample is determined by calculating the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Logical Workflow for HPLC Purity Confirmation
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Oxazole-2-Sulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Oxazole-2-sulfinic acid. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. Given the absence of a specific Safety Data Sheet for Oxazole-2-sulfinic acid, this guidance is based on the known hazards of its parent heterocycle, oxazole, and the general properties of sulfinic acids.
Immediate Safety and Handling Precautions
Oxazole-2-sulfinic acid should be handled with care, assuming it possesses hazards associated with both oxazoles and acidic sulfur compounds. Oxazole is known to be a highly flammable liquid that can cause serious eye damage.[1][2] Sulfonic acids, a related class of compounds, are known to be corrosive and can cause skin and respiratory irritation upon contact or inhalation.[3][4] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, neoprene) should be worn. Standard nitrile gloves may not offer sufficient protection.
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron must be worn. Ensure legs are fully covered, and wear closed-toe shoes.
-
Respiratory Protection: All handling of Oxazole-2-sulfinic acid should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or mists.
**Step-by-Step Disposal Protocol
The primary method for the disposal of Oxazole-2-sulfinic acid is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
-
Waste Collection:
-
Collect waste Oxazole-2-sulfinic acid in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with acidic and potentially flammable organic compounds. A coated glass or specialized plastic container is recommended.
-
Ensure the container is clearly labeled with "Hazardous Waste," "Oxazole-2-sulfinic acid," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Store away from incompatible materials, especially bases, oxidizing agents, and sources of ignition.[2]
-
The storage area should have secondary containment to control any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all available information on the chemical.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): If you are trained and have the appropriate materials, you can cautiously neutralize the acidic component of a small spill with a weak base, such as sodium bicarbonate. Be aware that this may generate gas and heat.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
Dispose: All materials used for clean-up must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value | Significance for Disposal |
| pH (of a 1% solution) | Data not available | Indicates the corrosivity and the amount of neutralizing agent that would be required in case of a spill. |
| Flash Point | Data not available (Oxazole is 19°C) | Determines the flammability hazard and appropriate storage conditions (e.g., in a flammable liquids cabinet). |
| Boiling Point | Data not available (Oxazole is 69-70°C)[5] | Informs about the volatility of the compound and the potential for inhalation exposure. |
| Decomposition Temp. | Data not available | Important for determining if thermal decomposition is a viable disposal method and at what temperature it should occur. |
| Water Solubility | Data not available | Affects how the substance would spread in an aqueous environment in case of a spill. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of Oxazole-2-sulfinic acid.
Caption: Workflow for the safe disposal of Oxazole-2-sulfinic acid.
Caption: Emergency spill response procedure for Oxazole-2-sulfinic acid.
References
Handling of Uncharacterized Chemical Compounds: A General Safety Protocol
Disclaimer: No specific safety or handling data was found for "Oxazole-2-sulfinic acid." This suggests the compound may be novel, not widely studied, or not commercially available. The following information provides a general framework for handling unknown or uncharacterized chemical compounds. This protocol is not a substitute for a formal risk assessment, which must be conducted by qualified personnel before any work begins.
Essential, Immediate Safety and Logistical Information
When handling a chemical for which no specific safety data is available, a highly conservative approach is mandatory. Assume the substance is hazardous until proven otherwise. This includes potential for toxicity, reactivity, flammability, and carcinogenicity.
Core Principles:
-
Treat as Hazardous: Handle the compound with the highest level of precaution.
-
Minimize Exposure: Use all available engineering controls and personal protective equipment to prevent contact.
-
Small Scale: Initially, work with the smallest possible quantities of the substance.
-
Designated Area: Conduct all work in a designated area within a laboratory, such as a certified chemical fume hood.
Personal Protective Equipment (PPE)
A standard, high-level of PPE is required when handling uncharacterized substances. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields, at a minimum. A full face shield should be worn over safety glasses when there is a risk of splashes or flying particles. |
| Skin Protection | A flame-resistant lab coat is standard. For compounds with high anticipated toxicity or corrosivity, a chemically resistant apron or gown should be worn over the lab coat. |
| Hand Protection | Chemically resistant gloves are required. Since the specific chemical resistance is unknown, at least two different types of glove material should be worn (double-gloving). Nitrile or neoprene are common choices. Gloves should be changed frequently and immediately upon suspected contamination. |
| Respiratory Protection | All handling of the solid or any solutions should be performed within a certified chemical fume hood to prevent inhalation. If there is a risk of aerosol generation or if work cannot be contained, a respirator with an appropriate cartridge may be necessary, based on a formal risk assessment. |
Operational Plan
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Have all necessary equipment and reagents ready before starting.
-
Prepare a designated waste container for the uncharacterized substance.
-
-
Handling:
-
All manipulations of the solid compound (weighing, transferring) must be done in a fume hood.
-
To prevent dust inhalation, handle solids carefully. If possible, prepare solutions directly in the reaction vessel.
-
Use appropriate tools (spatulas, powder funnels) to avoid spills.
-
Keep containers with the compound sealed when not in use.
-
-
Spill Response:
-
In case of a small spill within the fume hood, absorb the material with a suitable absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated waste container.
-
Decontaminate the area with an appropriate solvent.
-
For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
-
All waste containing the uncharacterized compound (solid waste, solutions, contaminated PPE) must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste," the name of the compound (if known), and any other available information.
-
Follow your institution's specific procedures for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
